molecular formula C10H8N2O4 B178844 Methyl 2,4-dihydroxyquinazoline-7-carboxylate CAS No. 174074-88-5

Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Cat. No.: B178844
CAS No.: 174074-88-5
M. Wt: 220.18 g/mol
InChI Key: CZKCZHGGECJJMQ-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxyquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,4-dioxo-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCZHGGECJJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615186
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174074-88-5
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible multi-step synthesis based on established methodologies for analogous quinazoline derivatives. The characterization data presented are predicted values based on the compound's structure.

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step process commencing with a suitably substituted anthranilic acid derivative. A potential synthetic pathway is detailed below.

Synthetic Strategy

The proposed synthesis involves the initial protection of an amino group, followed by the construction of the quinazoline ring system, and subsequent functional group manipulations to yield the final product.

Synthetic Workflow A Methyl 3-amino-4-formylbenzoate B Protection of Amine A->B e.g., Acetic Anhydride C Cyclization with Urea B->C Heat D This compound C->D Hydrolysis/Esterification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis.

Step 1: Synthesis of Methyl 3-acetamido-4-formylbenzoate (Intermediate 1)

  • To a solution of Methyl 3-amino-4-formylbenzoate (1 equivalent) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture at reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of 7-(methoxycarbonyl)quinazoline-2,4(1H,3H)-dione (Intermediate 2)

  • Mix Intermediate 1 (1 equivalent) with urea (2 equivalents).

  • Heat the mixture at 180-200°C for 4-6 hours. The reaction progress can be monitored by TLC.

  • After cooling, treat the solid residue with hot water to remove excess urea.

  • Filter the mixture, wash the solid with water, and then with a small amount of ethanol.

  • Dry the solid under vacuum to obtain Intermediate 2.

Step 3: Synthesis of this compound (Final Product)

This step assumes the direct formation of the desired tautomer. In reality, a mixture of tautomers may exist.

  • Intermediate 2 is the keto form of the desired 2,4-dihydroxy tautomer. Depending on the solvent and pH, it can exist in equilibrium with the enol form.

  • For characterization purposes, the product from Step 2 can be recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain a purified sample of what is formally named this compound, though it may predominantly exist as the quinazoline-2,4(1H,3H)-dione tautomer in the solid state.

Characterization of this compound

The structural elucidation of the synthesized compound would be performed using a combination of spectroscopic and analytical techniques. The expected data is summarized below.

Predicted Spectroscopic and Analytical Data
Technique Expected Data
¹H NMR Expected signals for aromatic protons on the quinazoline ring and the methyl ester protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. Protons on the nitrogen atoms may appear as broad singlets.
¹³C NMR Resonances corresponding to the carbonyl carbons of the quinazoline ring and the ester, as well as the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈N₂O₄). Fragmentation patterns would provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (if in the dione form), C=O stretching (amide and ester), and C=C and C=N stretching of the aromatic ring.
Melting Point A sharp melting point is expected for a pure crystalline solid.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₈N₂O₄.

Logical Relationships in Characterization

The confirmation of the final structure relies on the logical correlation of data from various analytical techniques.

Characterization Logic Structure Proposed Structure This compound NMR ¹H and ¹³C NMR Structure->NMR Predicts chemical shifts and coupling patterns MS Mass Spectrometry Structure->MS Predicts molecular weight and fragmentation IR IR Spectroscopy Structure->IR Predicts functional group absorptions Elemental Elemental Analysis Structure->Elemental Predicts elemental composition Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation Elemental->Confirmation

Caption: Logical flow for the structural confirmation of the target compound.

Potential Signaling Pathways and Biological Relevance

Quinazoline derivatives are known to interact with a variety of biological targets, including kinases and receptors. The 2,4-dihydroxyquinazoline scaffold, in particular, has been explored for its potential as an inhibitor of various enzymes. The introduction of a carboxylate group at the 7-position could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. Further research would be required to elucidate any specific signaling pathways affected by this compound.

Potential Biological Interaction Compound Methyl 2,4-dihydroxy- quinazoline-7-carboxylate Target Biological Target (e.g., Kinase, Receptor) Compound->Target Binding/Inhibition Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response Pathway->Response

Caption: General schematic of potential biological interactions.

This guide provides a foundational framework for the synthesis and characterization of this compound. Experimental validation of the proposed protocols and thorough characterization are essential next steps for any researcher venturing into the study of this novel compound.

Technical Guide: Structural Insights into Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the structural characteristics of Methyl 2,4-dihydroxyquinazoline-7-carboxylate. A comprehensive search of publicly available scientific databases and literature reveals that a definitive experimental crystal structure for this specific compound has not been reported. Consequently, this document provides a detailed overview of the closely related and tautomeric quinazoline-2,4-dione scaffold, outlines the established methodologies for determining such crystal structures, and presents a hypothetical workflow for the structural elucidation of the title compound. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and structural analysis of quinazoline derivatives.

Introduction to the Quinazoline-2,4-dione Core

This compound belongs to the quinazoline family of heterocyclic compounds. It is important to note that 2,4-dihydroxyquinazolines typically exist in a tautomeric equilibrium with the more stable quinazoline-2,4(1H,3H)-dione form. This dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural features of this core, such as its planarity and hydrogen bonding capabilities, are crucial for its interaction with biological targets.

Synthesis of the Quinazoline-2,4-dione Scaffold

The synthesis of the quinazoline-2,4-dione core can be achieved through various established methods. A common approach involves the cyclization of 2-aminobenzamides or 2-aminobenzonitriles with a carbonyl source.

One-pot synthesis methods are often employed for their efficiency. For instance, 2-aminobenzamides can be reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to construct the quinazoline-2,4-dione ring system.[3] Another strategy involves the reaction of anthranilic acids with potassium cyanate, followed by cyclization.[4] The choice of synthetic route can be adapted based on the desired substituents on the aromatic ring.

Hypothetical Experimental Workflow for Crystal Structure Determination

While the specific crystal structure of this compound is not available, the following section details a standard experimental protocol for determining the crystal structure of a novel organic compound, based on methodologies reported for similar quinazoline derivatives.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common method for small organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.

Protocol:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dimethylformamide, ethanol, or a mixture thereof) at a slightly elevated temperature to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Transfer the saturated solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment for several days to weeks, monitoring for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Protocol:

  • A selected single crystal is mounted on a goniometer head.

  • The crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The diffraction data (a series of reflection intensities) are collected at a controlled temperature, often a low temperature like 100 K to minimize thermal vibrations.

  • The collected data are then processed, which includes integration of the reflection intensities and corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

  • The crystal system and space group are determined from the diffraction pattern.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following Graphviz diagram illustrates the hypothetical workflow for the crystal structure determination of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and CIF Generation refinement->validation

Hypothetical workflow for crystal structure determination.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₁₀H₈N₂O₄
Formula Weight220.18 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
ZValue to be determined
Calculated Density (g/cm³)Value to be determined
Absorption Coefficient (mm⁻¹)Value to be determined
F(000)Value to be determined
Crystal Size (mm³)Value to be determined
Theta range for data collection (°)Value to be determined
Reflections collectedValue to be determined
Independent reflectionsValue to be determined
Goodness-of-fit on F²Value to be determined
Final R indices [I>2σ(I)]Value to be determined
R indices (all data)Value to be determined

Table 2: Hypothetical Selected Bond Lengths (Å)

BondLength (Å)
N1 - C2Value to be determined
C2 - N3Value to be determined
C4 - C4aValue to be determined
C7 - C11Value to be determined
C11 - O3Value to be determined
C11 - O4Value to be determined

Table 3: Hypothetical Selected Bond Angles (°)

AtomsAngle (°)
C2 - N1 - C8aValue to be determined
N1 - C2 - N3Value to be determined
C5 - C6 - C7Value to be determined
C6 - C7 - C11Value to be determined
O3 - C11 - O4Value to be determined

Computational and Theoretical Insights

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry, electronic structure, and stability of quinazoline derivatives. DFT calculations have been successfully used to investigate the relative stabilities of different isomers and to correlate theoretical and experimental geometrical parameters for related compounds.[5] Such studies could be applied to this compound to predict its preferred tautomeric form, bond lengths, bond angles, and other structural properties.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the broader class of quinazoline-2,4-diones has been investigated for various therapeutic applications. For example, certain derivatives have been designed as inhibitors of enzymes like chitin synthase for antifungal activity.[1] Further research would be required to elucidate the specific biological targets and mechanisms of action for the title compound.

Conclusion

This technical guide provides a comprehensive overview of the structural aspects related to this compound. While an experimental crystal structure is not currently available, this document outlines the necessary experimental and computational approaches for its determination. The information presented on the synthesis and general characteristics of the quinazoline-2,4-dione scaffold serves as a foundational resource for researchers in medicinal chemistry and drug development. The hypothetical workflow and data tables offer a clear framework for future structural elucidation studies of this and related compounds.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Methyl 2,4-dihydroxyquinazoline-7-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide a well-founded predictive analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound are predicted based on the known spectral properties of 2,4-dihydroxyquinazoline and related 7-substituted quinazoline derivatives. The 2,4-dihydroxyquinazoline core exists in several tautomeric forms, with the 4-hydroxy-2(1H)-quinazolone form generally being the most stable. The predicted data below corresponds to this major tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented in the tables below. Chemical shifts are referenced to tetramethylsilane (TMS) and are based on spectra acquired in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~11.5 - 12.5br sN1-H
~10.5 - 11.5br s4-OH
~8.1 - 8.3dH-5
~7.8 - 8.0ddH-6
~7.6 - 7.8dH-8
~3.9s-OCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165-C=O (Carboxylate)
~162C-2
~160C-4
~145C-8a
~138C-7
~128C-5
~125C-6
~118C-4a
~115C-8
~52-OCH₃
Infrared (IR) Spectroscopy

The predicted IR absorption bands for key functional groups are summarized below.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H and N-H stretching
~1720StrongC=O stretching (ester)
~1660StrongC=O stretching (amide)
~1610, 1580, 1500MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ester and phenol)
Mass Spectrometry (MS)

The predicted major fragments in the mass spectrum are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
220High[M]⁺ (Molecular Ion)
189Medium[M - OCH₃]⁺
161Medium[M - COOCH₃]⁺

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the cyclization of a suitably substituted anthranilic acid derivative. The proposed workflow is outlined below.

Proposed Synthetic Pathway

Synthesis_Workflow A 2-Amino-4-carboxybenzoic acid B Methyl 2-amino-4-(methoxycarbonyl)benzoate A->B Esterification reagent1 SOCl₂, CH₃OH C This compound B->C Cyclization reagent2 Urea, Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of 2-Amino-4-carboxybenzoic acid

  • To a suspension of 2-amino-4-carboxybenzoic acid (1.0 eq) in methanol (10 mL/g), slowly add thionyl chloride (2.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2-amino-4-(methoxycarbonyl)benzoate.

Step 2: Cyclization to form this compound

  • Mix Methyl 2-amino-4-(methoxycarbonyl)benzoate (1.0 eq) with urea (3.0 eq).

  • Heat the mixture to 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, treat the solid residue with a hot aqueous solution of sodium hydroxide (10%).

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Tautomerism in the 2,4-Dihydroxyquinazoline Core

The 2,4-dihydroxyquinazoline core can exist in equilibrium between several tautomeric forms. The relative populations of these tautomers can be influenced by the solvent and the presence of other substituents.

Caption: Tautomeric forms of the 2,4-dihydroxyquinazoline core.

This guide provides a foundational set of data and protocols to aid in the synthesis and characterization of this compound. Researchers are advised to use this information as a starting point and to optimize the described procedures as necessary.

Initial Biological Screening of Methyl 2,4-dihydroxyquinazoline-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical presentation based on the known biological activities of the quinazoline scaffold. As of the last update, specific experimental data for the biological screening of Methyl 2,4-dihydroxyquinazoline-7-carboxylate is not publicly available. The data and protocols presented herein are for illustrative purposes to guide potential research endeavors.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] this compound, a derivative of this versatile heterocyclic system, holds potential for diverse therapeutic applications. This document outlines a hypothetical initial biological screening of this compound, providing a framework for its evaluation as a potential drug candidate.

Synthesis of this compound

The synthesis of the title compound can be achieved through established methods for quinazoline synthesis. A plausible synthetic route involves the cyclization of a suitably substituted anthranilic acid derivative.

Synthesis_Workflow A Methyl 3-amino-4-carboxybenzoate C High-Temperature Cyclization A->C B Urea B->C D This compound C->D Formation of Quinazoline Ring

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Screening

An initial assessment of the compound's anticancer potential can be performed using a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Cytotoxicity Data
Cell LineIC50 (µM) of this compound
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.8
HCT116 (Colon Cancer)18.5

Antimicrobial Screening

The potential of the compound to inhibit the growth of pathogenic microbes can be assessed using standard broth microdilution methods.

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compound is serially diluted in the appropriate broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Antimicrobial Data
MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus32
Escherichia coli>128
Candida albicans64

Potential Mechanism of Action: Kinase Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Compound Methyl 2,4-dihydroxyquinazoline- 7-carboxylate Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This hypothetical initial screening suggests that this compound may possess moderate anticancer and antimicrobial activities. These preliminary findings warrant further investigation. Future studies should focus on:

  • Lead Optimization: Synthesizing and screening analogues to improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action.

  • In Vivo Efficacy: Evaluating the compound's efficacy and safety in animal models.

  • ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

The successful execution of these subsequent steps will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

The Dawn of a New Era in Targeted Therapy: Discovery and Isolation of Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led researchers down a multitude of molecular avenues. Among the most promising are heterocyclic compounds, with quinazolines and their derivatives standing out for their remarkable and diverse biological activities. This in-depth technical guide delves into the core of novel quinazoline compound discovery and isolation, providing a comprehensive resource for scientists and drug development professionals. From the intricate details of synthetic chemistry to the granular protocols of biological evaluation, this document aims to equip researchers with the knowledge to navigate this exciting field. We will focus on a recently identified potent antitumor quinazoline derivative, designated as Compound 18, to illustrate the key processes involved in bringing a novel compound from the benchtop to a potential preclinical candidate.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a unique framework for the spatial orientation of various functional groups, enabling it to interact with a wide array of biological targets with high affinity and selectivity. This has led to the development of several FDA-approved drugs containing the quinazoline core, primarily in the realm of oncology. These compounds often function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.

Synthesis of a Novel 2,4-Disubstituted Quinazoline: Compound 18

The journey of a novel drug candidate begins with its synthesis. Here, we detail the synthetic protocol for a promising 2,4-disubstituted quinazoline derivative, Compound 18, which has demonstrated significant antitumor activity.[1][2][3]

Synthetic Scheme

The synthesis of Compound 18 is achieved through a multi-step process, as outlined in the workflow below.

G cluster_synthesis Synthesis Workflow for Compound 18 start Starting Materials: 2-amino-5-chlorobenzoic acid and 4-(trifluoromethyl)aniline step1 Step 1: Amide Formation start->step1 step2 Step 2: Cyclization to Quinazolinone step1->step2 Phosphorus oxychloride step3 Step 3: Chlorination step2->step3 Thionyl chloride step4 Step 4: Nucleophilic Substitution step3->step4 4-chloroaniline, Ethanol, Reflux compound18 Final Product: Compound 18 step4->compound18

Caption: Synthetic workflow for Compound 18.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid

  • To a solution of 2-aminobenzoic acid (1.37 g, 10 mmol) in dimethylformamide (20 mL), 1-fluoro-4-(trifluoromethyl)benzene (1.64 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) were added.

  • The reaction mixture was stirred at 120 °C for 12 hours.

  • After cooling to room temperature, the mixture was poured into ice water (100 mL) and acidified with 1 M HCl to pH 5-6.

  • The resulting precipitate was collected by filtration, washed with water, and dried to afford the intermediate product.

Step 2: Synthesis of 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

  • A mixture of the product from Step 1 (2.81 g, 10 mmol) and formamide (20 mL) was heated at 180 °C for 4 hours.

  • The reaction mixture was cooled to room temperature, and the resulting solid was collected by filtration, washed with ethanol, and dried.

Step 3: Synthesis of 4-chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

  • A mixture of the quinazolinone from Step 2 (2.88 g, 10 mmol) in thionyl chloride (15 mL) was refluxed for 3 hours.

  • The excess thionyl chloride was removed under reduced pressure. The residue was dissolved in dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer was dried over anhydrous sodium sulfate and concentrated to give the chlorinated intermediate.

Step 4: Synthesis of Compound 18: 2-(4-chlorophenyl)-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine

  • To a solution of the chlorinated quinazoline from Step 3 (3.07 g, 10 mmol) in isopropanol (30 mL), 4-chloroaniline (1.28 g, 10 mmol) was added.

  • The mixture was refluxed for 6 hours.

  • After cooling, the precipitate was collected by filtration, washed with isopropanol, and recrystallized from ethanol to yield Compound 18.

Biological Evaluation of Novel Quinazoline Compounds

The true potential of a novel compound is unveiled through rigorous biological testing. This section details the standard in vitro assays used to evaluate the anticancer properties of Compound 18 and other novel quinazoline derivatives.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MGC-803, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 18) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Antiproliferative Activity of Compound 18 against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MGC-803Gastric Cancer0.85[1][2][3]
A549Lung Cancer1.23
MCF-7Breast Cancer2.51
HCT116Colon Cancer1.78
PC-3Prostate Cancer3.14
Cell Migration: Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study directional cell migration in vitro.

Protocol:

  • Cell Monolayer Formation: Cells are grown to confluence in 6-well plates.

  • Creating the "Wound": A sterile 200 µL pipette tip is used to create a straight scratch in the cell monolayer.

  • Compound Treatment: The cells are washed with PBS to remove detached cells and then treated with the test compound at a non-toxic concentration (e.g., 1 µM of Compound 18).

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated to assess cell migration.

Cell Invasion: Transwell Migration Assay

The Transwell assay is used to assess the invasive potential of cancer cells by measuring their ability to migrate through a porous membrane.

Protocol:

  • Chamber Preparation: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Cells (e.g., 1 x 10⁵ cells) are suspended in a serum-free medium containing the test compound and seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow for cell migration.

  • Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Elucidating the Mechanism of Action: Signaling Pathways

Understanding how a novel compound exerts its anticancer effects is crucial for its further development. Many quinazoline derivatives, including Compound 18, are known to target key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Compound18 Compound 18 Compound18->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by Compound 18.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and inhibits apoptosis (programmed cell death).

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: The PI3K/Akt signaling pathway promoting cell survival.

Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies on Compound 18 have revealed its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1][2][3] This is often evaluated by techniques such as flow cytometry for cell cycle analysis and Western blotting for key apoptotic proteins like Bcl-2, Bax, and cleaved PARP.

Experimental Workflow for Mechanistic Studies:

G cluster_mechanism Workflow for Mechanistic Studies of Compound 18 Treatment Treat Cancer Cells with Compound 18 FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry WesternBlot Apoptosis Marker Analysis (Western Blot) Treatment->WesternBlot G2M_Arrest G2/M Phase Arrest FlowCytometry->G2M_Arrest Apoptosis_Induction Induction of Apoptosis WesternBlot->Apoptosis_Induction

Caption: Experimental workflow to determine the mechanism of action of Compound 18.

Conclusion and Future Directions

The discovery and development of novel quinazoline compounds like Compound 18 represent a significant step forward in the quest for more effective cancer treatments. The versatility of the quinazoline scaffold, coupled with a deeper understanding of the molecular drivers of cancer, continues to provide fertile ground for the design of next-generation targeted therapies. The detailed protocols and data presented in this guide offer a foundational framework for researchers to build upon, refine, and innovate in this exciting and impactful field. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these novel compounds, exploring combination therapies, and ultimately translating these promising laboratory findings into clinical benefits for patients.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related quinazoline and quinoline derivatives to project its characteristics. It includes tabulated summaries of anticipated physicochemical data, detailed experimental protocols for their determination, and a generalized workflow for its synthesis and characterization. This document aims to serve as a foundational resource for researchers and professionals involved in the synthesis, analysis, and application of this and similar quinazoline derivatives.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicNotes
Molecular Formula C₁₀H₈N₂O₄-
Molecular Weight 220.18 g/mol -
Melting Point (°C) >200 °CQuinazoline derivatives often exhibit high melting points due to their rigid, planar structure and potential for intermolecular hydrogen bonding.[1][2]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and DMF.[3][4][5]The presence of polar hydroxyl and carboxylate groups may slightly enhance aqueous solubility compared to unsubstituted quinazolines, but the overall aromatic structure suggests limited water solubility. Solubility can be pH-dependent.[4]
pKa Acidic and BasicThe quinazoline ring contains nitrogen atoms that can be protonated (basic pKa), while the hydroxyl groups can be deprotonated (acidic pKa). The exact pKa values are influenced by the substituents. Computational methods can be used for prediction.[6][7][8][9][10]
Appearance White to off-white crystalline solidBased on the general appearance of related quinazolinone compounds.[11]

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow established routes for quinazoline synthesis, followed by characterization to confirm its structure and purity.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Substituted Anthranilic Acid) Reaction Cyclization Reaction Start->Reaction Workup Work-up and Purification (e.g., Recrystallization, Chromatography) Reaction->Workup Product This compound Workup->Product Purity Purity Assessment (e.g., HPLC) Workup->Purity NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP

General workflow for the synthesis and characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to determine the physicochemical properties of this compound.

Synthesis of Quinazoline Derivatives

A general method for the synthesis of quinazoline derivatives involves the condensation of an appropriately substituted anthranilic acid with a suitable reagent to form the pyrimidine ring.[12][13][14]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted anthranilic acid derivative in a suitable solvent (e.g., ethanol, DMF).[14]

  • Reagent Addition: Add the cyclizing agent (e.g., formamide, urea, or isothiocyanate) to the solution. A catalyst, such as an acid or a base, may be required.[14][15]

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[14]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.[14]

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purify the product by recrystallization from a suitable solvent or by column chromatography.[16]

Melting Point Determination

The melting point is a crucial indicator of purity.[1][2][17][18]

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[18]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Measurement: Heat the sample at a rate of approximately 10-20 °C per minute initially. As the melting point is approached, reduce the heating rate to 1-2 °C per minute to ensure accuracy.[18]

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Solubility Determination (Gravimetric Method)

This protocol outlines a common method for determining the solubility of a compound in various solvents.[3][5]

Protocol:

  • Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

  • Quantification: Weigh the container with the dried residue. The mass of the dissolved solid can then be determined.

  • Calculation: Calculate the solubility in terms of mg/mL or mol/L.

pKa Determination (Spectrophotometric Method)

The pKa can be determined by measuring the change in UV-Vis absorbance as a function of pH.[6][7][8][9]

Protocol:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.

  • UV-Vis Spectra Acquisition: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer. Record the UV-Vis spectrum over a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.[16][19][20][21][22]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[19]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.[19]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[11][16][23][24]

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), which is suitable for polar molecules.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the compound (observing the [M+H]⁺ or [M-H]⁻ ion).

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Biological Activity

Derivatives of 2,4-dihydroxyquinoline have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[25][26][27][28][29][30][31][32] The biological potential of this compound would need to be evaluated through specific in vitro and in vivo assays.

Potential Areas of Biological Investigation:

  • Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.[25][30]

  • Enzyme Inhibition Assays: Testing for inhibitory activity against specific enzymes relevant to disease pathways, such as kinases.

  • Antimicrobial Activity: Evaluating the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[29]

  • Anti-inflammatory Activity: Assessing the ability to inhibit the production of pro-inflammatory mediators in cell-based assays.[28]

The following diagram illustrates a general workflow for evaluating the biological activity of a novel compound.

G Compound Test Compound (this compound) InVitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) Compound->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Models (if promising in vitro results) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Workflow for biological activity evaluation.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a robust framework for its study based on the well-documented properties and behaviors of related quinazoline and quinoline derivatives. The provided protocols for synthesis, characterization, and property determination offer a solid starting point for researchers. Further empirical investigation is necessary to fully elucidate the specific physicochemical and biological profile of this compound, which may hold potential for future drug development endeavors.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Analysis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This technical guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a quinazoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive predicted analysis based on established NMR principles and spectral data from structurally related analogues. The methodologies and data herein provide a robust framework for the characterization of this and similar quinazoline compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. Chemical shifts (δ) are referenced to a standard internal TMS signal (0.00 ppm). The predictions are based on the analysis of substituent effects on the quinazoline core, drawing comparisons with known quinazoline and quinoline derivatives.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-5~8.2 - 8.4d~8.5
H-6~7.8 - 8.0dd~8.5, ~1.5
H-8~7.6 - 7.8d~1.5
-OCH₃ (ester)~3.9 - 4.1s-
-OH (at C2/C4)~10.0 - 12.0br s-
-NH (tautomer)~11.0 - 13.0br s-
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~165 - 167
C-2~160 - 162
C-4~163 - 165
C-4a~140 - 142
C-8a~150 - 152
C-7~128 - 130
C-5~125 - 127
C-6~120 - 122
C-8~115 - 117
-OCH₃ (ester)~52 - 54

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinazoline derivatives due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons (e.g., -OH, -NH).[1] Other potential solvents include deuterated chloroform (CDCl₃) or methanol-d₄.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: The solvent peak of DMSO-d₆ can be used as a secondary reference.[2] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4-5 cm.[1]

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1][2]

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming to optimize the magnetic field homogeneity.[1]

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').[1]

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.[1]

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full proton relaxation between pulses.[1]

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Number of Scans: A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[1]

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.[1]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualized Workflow

The following diagram illustrates the general workflow for the NMR analysis of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tuning and Shimming insert->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate_peak Integration and Peak Picking phase_base->integrate_peak analyze Analyze Chemical Shifts, Coupling, and Integration integrate_peak->analyze structure Structure Elucidation analyze->structure

References

Tautomerism in 2,4-Dihydroxyquinazoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,4-dihydroxyquinazoline are a significant class of heterocyclic compounds, holding a privileged position in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is dominated by a fascinating and crucial tautomeric equilibrium. This technical guide provides a comprehensive exploration of the tautomerism in 2,4-dihydroxyquinazoline, detailing the structural nuances of the interconverting forms, the equilibrium dynamics, and the critical factors that influence the predominance of one tautomer over another. This document outlines detailed experimental and computational protocols for the characterization of these tautomeric forms and presents key quantitative data, drawing parallels from the closely related and extensively studied 2,4-dihydroxyquinoline system, to aid in comparative analysis and guide future research.

The Tautomeric Landscape of 2,4-Dihydroxyquinazoline

2,4-Dihydroxyquinazoline can theoretically exist in several tautomeric forms through prototropic shifts. The primary equilibrium involves the dihydroxy form and two dominant keto-enol forms. Extensive experimental and theoretical studies on analogous heterocyclic systems, such as 2,4-dihydroxyquinoline, have demonstrated that the equilibrium heavily favors the diketo or a specific keto-enol tautomer over the dihydroxy form in both solid and solution phases.[1] This preference is largely driven by the thermodynamic stability conferred by the amide and conjugated systems within the heterocyclic ring.

The principal tautomeric forms of the 2,4-dihydroxyquinazoline system are depicted below. Understanding the predominant form is paramount for drug development, as each tautomer presents a unique three-dimensional structure and a distinct profile of hydrogen bond donors and acceptors for interaction with biological targets.

Tautomers cluster_dihydroxy cluster_keto_enol_1 cluster_keto_enol_2 dihydroxy keto_enol_1 dihydroxy->keto_enol_1 H⁺ shift keto_enol_2 dihydroxy->keto_enol_2 H⁺ shift keto_enol_1->keto_enol_2 H⁺ shift

Caption: Principal tautomeric forms of the 2,4-dihydroxyquinazoline system.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for quantifying the relative stabilities of tautomers.[1] By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be estimated, providing theoretical insight into the predominant form under specific conditions.[2] Spectroscopic and crystallographic data provide essential experimental validation for these computational predictions.

TautomerMethod/Basis SetRelative Energy (kcal/mol)Reference
4-Hydroxy-2(1H)-quinoloneDFT (B3LYP/6-311++G(d,p))0.00[1]
2-Hydroxy-4(1H)-quinoloneDFT (B3LYP/6-311++G(d,p))Varies with substituents[1]
2,4-Quinolinediol (Dihydroxy)DFT (B3LYP/6-311++G(d,p))Significantly higher[1]

Experimental Protocols for Tautomer Characterization

The definitive identification and characterization of the tautomers of 2,4-dihydroxyquinazoline derivatives rely on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[1]

Protocol:

  • Sample Preparation: Dissolve a few milligrams of the 2,4-dihydroxyquinazoline derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex structures, 2D NMR experiments such as HSQC and HMBC can be invaluable for assigning signals to the correct tautomeric form.[3]

  • Analysis: Distinguishing between tautomers relies on characteristic chemical shifts.

    • ¹H NMR: The keto-enol forms will exhibit characteristic amide N-H proton signals (often broad) and potentially vinyl C-H proton signals. The dihydroxy form would lack an N-H proton but show two hydroxyl O-H protons.[3]

    • ¹³C NMR: A characteristic downfield signal for a carbonyl carbon (typically above 170 ppm) is indicative of a keto tautomer. The absence of this signal and the appearance of a signal more typical of an aromatic carbon bearing an -OH group would suggest the diol form.[1]

    • ¹⁵N NMR: This technique can be particularly informative for distinguishing between amino and imino tautomers in derivatives, with expected chemical shift differences of approximately 100 ppm.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, primarily the carbonyl (C=O) group, which is characteristic of the keto tautomers.[1]

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or in solution.

  • Spectrum Acquisition: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

  • Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinazolinone ring, confirming the presence of a keto tautomer.[1] Conversely, the absence of this band and the presence of a broad O-H stretching band would suggest the dihydroxy form.

UV-Vis Spectroscopy

This method is useful for quantifying the tautomeric ratio in solution, especially when the tautomers have distinct absorption spectra.[6]

Protocol:

  • Sample Preparation: Prepare stock solutions of the 2,4-dihydroxyquinazoline derivative in the desired solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.

  • Analysis: The presence of different tautomers can lead to multiple absorption bands. The relative intensities of these bands can be used to estimate the tautomeric ratio in different solvents.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the 2,4-dihydroxyquinazoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, which will unequivocally identify the tautomer present in the solid state.

ExperimentalWorkflow cluster_synthesis cluster_characterization cluster_analysis synthesis Synthesis of 2,4-dihydroxyquinazoline derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis xray X-ray Crystallography purification->xray quantification Quantitative Analysis (Tautomer Ratio) nmr->quantification ir->quantification uv_vis->quantification xray->quantification structure Structural Elucidation (Predominant Tautomer) quantification->structure

Caption: General experimental workflow for tautomer analysis.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium in 2,4-dihydroxyquinazoline derivatives is sensitive to several factors:

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar keto tautomers through hydrogen bonding.[3]

  • Substituent Effects: The electronic nature and position of substituents on the quinazoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium.

  • Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.

  • pH: The pH of the solution can significantly impact the tautomeric equilibrium, especially for compounds with ionizable groups.

Conclusion

The tautomerism of 2,4-dihydroxyquinazoline derivatives is a fundamental aspect of their chemistry, with the equilibrium generally favoring the more thermodynamically stable keto-containing forms. A thorough understanding of the factors governing this equilibrium and the precise structural characterization of the predominant tautomer are essential for the rational design of novel therapeutic agents. The experimental and computational methodologies detailed in this guide provide a robust framework for researchers in the fields of medicinal chemistry and drug discovery to investigate and leverage the nuanced chemistry of the 2,4-dihydroxyquinazoline tautomeric system.

References

Solubility Profile of Methyl 2,4-dihydroxyquinazoline-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a quinazoline derivative of interest in medicinal chemistry. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. This document outlines a detailed experimental protocol for determining its solubility using established methodologies, such as the gravimetric method, which is widely applied to related heterocyclic compounds. Furthermore, this guide discusses general strategies for the characterization and potential enhancement of the solubility of poorly soluble quinazoline derivatives, providing a foundational resource for researchers initiating studies on this compound.

Introduction

This compound belongs to the quinazoline family, a class of heterocyclic compounds that are of significant interest in drug discovery due to their broad range of biological activities. The physicochemical properties of a compound, particularly its solubility, are critical determinants of its suitability for therapeutic development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

It is important to note that this compound can exist in tautomeric forms, predominantly as Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. This keto-enol tautomerism can influence its physicochemical properties, including solubility and crystal packing.

This guide provides a framework for the systematic evaluation of the solubility of this compound, in light of the current lack of specific data in the literature.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative solubility data for this compound in common laboratory solvents. The table below summarizes the current status of available data.

Solvent Solubility (mg/mL) Temperature (°C) Method Reference
WaterData not available---
EthanolData not available---
MethanolData not available---
DMSOData not available---
DMFData not available---
AcetoneData not available---
AcetonitrileData not available---

The absence of this fundamental data underscores the need for experimental determination to facilitate further research and development of this compound.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed protocol for determining the equilibrium solubility of this compound using the gravimetric method. This method is a reliable and commonly used technique for crystalline compounds.[1][2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

  • Sealed vials or flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation:

    • After equilibration, allow the suspension to stand undisturbed at the same temperature for a few hours to permit the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the suspension at a high speed.[1]

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

    • For added certainty of removing any fine particulate matter, pass the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial.[1]

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a controlled temperature to evaporate the solvent completely. Continue drying until a constant weight of the solid residue is achieved.

  • Calculation:

    • Accurately weigh the evaporation dish with the dried solid residue.

    • The solubility (S) is calculated using the following formula:

      S (mg/mL) = (Mass of residue (mg)) / (Volume of the aliquot of saturated solution (mL))

Workflow for Solubility Determination

G A Add excess solid to a known volume of solvent B Equilibrate in a thermostatically controlled shaker (24-72h) A->B C Allow excess solid to settle B->C D Centrifuge the suspension C->D E Withdraw a precise volume of the clear supernatant D->E F Filter the supernatant (e.g., 0.22 µm syringe filter) E->F G Transfer to a pre-weighed evaporation dish F->G H Evaporate solvent to dryness (e.g., vacuum oven) G->H I Weigh the dried residue H->I J Calculate solubility (mg/mL) I->J

Caption: Workflow for the gravimetric determination of solubility.

Strategies for Solubility Enhancement

For quinazoline derivatives with poor aqueous solubility, several formulation strategies can be employed to improve their dissolution characteristics. These techniques are generally applicable and can be explored for this compound if it is found to be poorly soluble.

  • Solid Dispersions: This involves dispersing the compound in an inert hydrophilic carrier at the solid state. The solvent evaporation method is a common technique for preparing solid dispersions.[3]

    • Protocol Outline:

      • Select a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile solvent in which both the compound and the carrier are soluble.[3]

      • Dissolve both the compound and the carrier in the solvent.

      • Evaporate the solvent under controlled conditions.

      • The resulting solid dispersion is then pulverized and sieved.[3]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their apparent solubility in water.

    • Protocol Outline:

      • Select an appropriate cyclodextrin (e.g., β-cyclodextrin).

      • Prepare an aqueous solution of the cyclodextrin.

      • Add an excess of the quinazoline compound to the cyclodextrin solution.

      • Stir the mixture for a defined period to allow for complex formation.

      • Filter the solution to remove any uncomplexed compound. The concentration of the compound in the filtrate represents the enhanced solubility.

Logical Relationship for Solubility Enhancement Strategy

G A Determine Experimental Solubility B Is aqueous solubility low? A->B C Proceed with formulation and biological assays B->C No D Consider solubility enhancement strategies B->D Yes E Solid Dispersions D->E F Inclusion Complexes (Cyclodextrins) D->F G Other methods (e.g., pH adjustment, co-solvents) D->G

Caption: Decision workflow for employing solubility enhancement techniques.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. The detailed gravimetric method protocol offers a reliable starting point for researchers. Should the compound exhibit poor aqueous solubility, established enhancement techniques, such as the formation of solid dispersions or inclusion complexes, can be explored. The systematic approach outlined herein will enable researchers to generate the necessary foundational data to advance the study of this and other novel quinazoline derivatives in the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols: Anticancer Activity of Methyl 2,4-dihydroxyquinazoline-7-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer activity of Methyl 2,4-dihydroxyquinazoline-7-carboxylate is limited in the currently available scientific literature. The following application notes and protocols are based on the activities and mechanisms of structurally similar quinazoline and quinoline derivatives. These protocols provide a foundational framework for initiating research on this specific compound.

Introduction

Quinazoline and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established as targeted cancer therapies.[3][4] The 2,4-disubstituted quinazoline scaffold is a key pharmacophore in many of these active molecules.[5][6] This document outlines the potential anticancer applications of this compound, drawing parallels from related structures, and provides detailed protocols for its evaluation.

Data Presentation: Anticancer Activity of Related Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various quinazoline derivatives against several human cancer cell lines. This data provides a comparative baseline for evaluating the potency of new derivatives like this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)Data not explicitly stated, but showed substantial inhibition[3]
3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)Data not explicitly stated, but showed substantial inhibition[3]
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneMultiple cell linesLow nanomolar range[3]
Quinazoline Derivative 18 (Structure in source)MGC-803 (Gastric)0.85[7]
Quinazoline Derivative 18 (Structure in source)GES-1 (Normal Gastric Epithelial)26.75[7]
Quinazoline Derivative 7b (meta-bromo substitution)MCF-7 (Breast)82.1[2]
Quinazoline Derivative 7b (meta-bromo substitution)A549 (Lung)67.3[2]
Quinazoline Derivative 7b (meta-bromo substitution)5637 (Bladder)51.4[2]
Dihydroquinazoline-2(1H)-one Derivative CA1-e A2780 (Ovarian)22.76[8]
Dihydroquinazoline-2(1H)-one Derivative CA1-g A2780 (Ovarian)22.94[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or related compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with the complete growth medium to achieve a range of desired concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The populations of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells can be distinguished.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compound on the progression of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Potential Mechanisms

The anticancer activity of quinazoline derivatives is often mediated through the modulation of key signaling pathways. Below are diagrams representing a general experimental workflow and a potential signaling pathway that could be investigated for this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity MTT Assay (IC50 Determination) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle western_blot Western Blot Analysis (Protein Expression) cell_cycle->western_blot pathway_analysis Signaling Pathway Investigation western_blot->pathway_analysis

Caption: A general workflow for the anticancer evaluation of a novel compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Methyl 2,4-dihydroxy- quinazoline-7-carboxylate bax Bax compound->bax Activation? bcl2 Bcl-2 compound->bcl2 Inhibition? death_receptor Death Receptor compound->death_receptor Activation? cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase37 Caspase-3/7 (Executioner Caspases) caspase9->caspase37 caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptosis signaling pathways modulated by the compound.

References

Application Notes and Protocols for Kinase Inhibitor Assays Using Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] These compounds have shown significant therapeutic impact, particularly in oncology, by targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis.[4][5] Kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases are common targets for quinazoline-based inhibitors.[1][5] This document provides detailed application notes and protocols for the evaluation of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a novel quinazoline derivative, in kinase inhibitor assays. While specific biological data for this compound is not extensively available, the provided protocols are robust methodologies for characterizing its potential as a kinase inhibitor.

Compound Information

Compound Name This compound
Structure (Structure not available in search results)
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
CAS Number Not explicitly found for the 2,4-dihydroxy form. Similar compounds include Methyl 2-hydroxyquinazoline-7-carboxylate (CAS 953039-78-6) and Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1).[6][7]
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, methanol, and other polar organic solvents.

Application Notes

This compound, hereafter referred to as Compound Q , possesses the core quinazoline structure known to interact with the ATP-binding pocket of various kinases. The 2,4-dihydroxy substitution pattern suggests potential for hydrogen bonding interactions with the kinase hinge region, a common binding mode for this class of inhibitors. The methyl carboxylate at the 7-position may influence solubility and provide a vector for further chemical modification.

Given the prevalence of quinazoline-based compounds as inhibitors of receptor tyrosine kinases, initial screening of Compound Q should focus on kinases implicated in cancer, such as EGFR, VEGFR, and members of the Src family. Both biochemical (cell-free) and cell-based assays are recommended to determine the direct inhibitory activity and the effect on cellular pathways.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to quantify the kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of Compound Q indicates inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP (Adenosine Triphosphate)

  • Compound Q (dissolved in 100% DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound Q in 100% DMSO, starting from 1 mM. A typical dilution factor is 1:3.

  • Reaction Setup:

    • Add 1 µL of the diluted Compound Q or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2 µL of the kinase/substrate mixture in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at 30°C.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of Compound Q relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of Compound Q on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound Q (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Compound Q in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ (Growth Inhibition 50) value.

Data Presentation

The following table provides representative data for known quinazoline-based kinase inhibitors to serve as a reference for expected potencies.

CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
GefitinibEGFR2-37A54910-800[2]
ErlotinibEGFR2NCI-H3581000[1]
LapatinibEGFR, HER29.8, 13.4BT47424[1]
VandetanibVEGFR-2, EGFR, RET40, 500, 100Calu-64300[1]
BPR1K871FLT3, Aurora A/B19, 22/13MOLM-13~5[5]

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS ATP->ADP PI3K PI3K RTK->PI3K ATP->ADP Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR, etc. CompoundQ Compound Q (Inhibitor) CompoundQ->RTK Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Prepare Compound Q Serial Dilutions A2 Incubate Compound Q with Kinase Enzyme A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Detect ADP Production (Luminescence) A3->A4 A5 Calculate IC50 Value A4->A5 End Characterize Compound Q Activity Profile A5->End B1 Seed Cancer Cells in 96-well Plate B2 Treat Cells with Compound Q Dilutions B1->B2 B3 Incubate for 72 hours B2->B3 B4 Measure Cell Viability (e.g., MTT Assay) B3->B4 B5 Calculate GI50 Value B4->B5 B5->End Start Start Evaluation Start->A1 Start->B1

References

Application Notes and Protocols for Methyl 2,4-dihydroxyquinazoline-7-carboxylate and its Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data has been found for the anti-inflammatory properties of Methyl 2,4-dihydroxyquinazoline-7-carboxylate in the public domain. The following application notes and protocols are based on the well-documented anti-inflammatory activities of the broader class of quinazoline and quinazolinone derivatives. It is presumed that this compound may exhibit similar mechanisms of action.

Introduction

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Numerous studies have highlighted their potential as potent anti-inflammatory agents.[2][3][4] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and the nuclear factor-kappa B (NF-κB) signaling cascade.[1][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of this compound and its analogs. The document outlines detailed protocols for key in vitro and in vivo assays and presents a framework for data analysis and interpretation.

Mechanism of Action

The anti-inflammatory activity of quinazoline derivatives is often multifactorial. Key molecular targets and pathways include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many quinazoline derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][6][7] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][7]

  • Inhibition of 5-Lipoxygenase (5-LOX): Certain quinazoline analogs can also inhibit 5-LOX, an enzyme involved in the production of leukotrienes, which are potent pro-inflammatory mediators.[1] Dual inhibition of COX and 5-LOX is a desirable characteristic for novel anti-inflammatory drugs.

  • Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. Some quinazoline derivatives can suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][8][9] This can occur through various mechanisms, including the inhibition of IκBα degradation and the prevention of NF-κB translocation to the nucleus.[8][10]

Quantitative Data on Representative Quinazoline Derivatives

The following tables summarize the anti-inflammatory activity of various quinazoline derivatives from published literature. This data can serve as a benchmark for evaluating novel compounds like this compound.

Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Pyrazoloquinazoline Derivatives [1]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
3f 1485Not specified0.6Not specified
3h 684Not specified1.0Not specified
3j 66747Not specified14.2
Celecoxib Not specified95Not specifiedNot specified
Zileuton Not specifiedNot specified0.8Not applicable

Table 2: In Vitro NF-κB Inhibitory Activity of 4-Aminoquinazoline Derivatives [5][11]

CompoundCell LineIC50 (µM)
LU1501 SK-BR-310.16 ± 0.86
LU1501 HCC180610.66 ± 1.01

Table 3: In Vivo Anti-inflammatory Activity of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model [3]

CompoundDose (mg/kg)Edema Inhibition (%)
Compound 9 5020.4
Compound 15 50>24.6
Compound 21 5032.5
Phenylbutazone 50Not specified

Experimental Protocols

In Vitro Assays

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • EIA kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control (reference inhibitor).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes.

Materials:

  • 5-LOX enzyme (from potato tubers or recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound

  • Reference inhibitor (e.g., Zileuton)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing borate buffer and the 5-LOX enzyme solution.

  • Add the test compound at different concentrations. Include a vehicle control and a positive control.

  • Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the change in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer. The formation of the conjugated diene product results in an increase in absorbance.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and the IC50 value as described for the COX assay.

This protocol assesses the effect of the test compound on the activation of the NF-κB pathway in a cellular context, for example, in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents for measuring TNF-α and IL-6 mRNA levels

  • ELISA kits for measuring TNF-α and IL-6 protein levels

  • Nuclear extraction kit

  • Western blot reagents for detecting p65 in nuclear extracts

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for cytokine measurement, 30 minutes for p65 translocation).

  • For cytokine analysis:

    • Collect the cell culture supernatant for measuring secreted TNF-α and IL-6 proteins by ELISA.

    • Lyse the cells to extract total RNA for measuring TNF-α and IL-6 mRNA levels by qRT-PCR.

  • For NF-κB translocation analysis:

    • Perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.

    • Analyze the levels of the NF-κB p65 subunit in the nuclear fractions by Western blotting.

  • Analyze the data to determine the effect of the compound on LPS-induced pro-inflammatory cytokine production and NF-κB nuclear translocation.

In Vivo Assay

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[3]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Analyze the data for statistical significance.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Lead Optimization enzymatic_assays Enzymatic Assays (COX-1, COX-2, 5-LOX) ic50_determination IC50 Determination enzymatic_assays->ic50_determination cell_based_assays Cell-Based Assays (LPS-stimulated Macrophages) cell_based_assays->ic50_determination paw_edema Carrageenan-Induced Paw Edema ic50_determination->paw_edema Promising Candidates efficacy_assessment Efficacy Assessment (% Inhibition) paw_edema->efficacy_assessment sar_analysis Structure-Activity Relationship (SAR) efficacy_assessment->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for screening the anti-inflammatory activity of quinazoline derivatives.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 ikk_complex IKK Complex traf6->ikk_complex Activates ikb IκBα ikk_complex->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikb_nfkb->nfkb Degradation of IκBα quinazoline Quinazoline Derivative quinazoline->ikk_complex Inhibits quinazoline->nfkb Inhibits Translocation dna DNA nfkb_n->dna Binds to cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by quinazoline derivatives.

References

Application Notes and Protocols: Antimicrobial Evaluation of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific antimicrobial evaluation data for Methyl 2,4-dihydroxyquinazoline-7-carboxylate. The following application notes and protocols are based on established methodologies for the evaluation of structurally related quinazoline and quinazolinone derivatives. The provided data tables are illustrative and should be populated with experimentally determined values for the specific compound of interest.

Introduction

Quinazoline and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The quinazoline scaffold is a key pharmacophore in a number of approved drugs.[1] Among the various quinazoline families, quinazoline-2,4(1H,3H)-diones have been extensively studied for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][3]

The general structure of the quinazoline-2,4-dione core, to which this compound belongs, is a versatile template for chemical modification to develop novel therapeutic agents.[3] This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of such compounds.

Quantitative Antimicrobial Data

The antimicrobial efficacy of a test compound is typically determined by its Minimum Inhibitory Concentration (MIC) and, in the case of bactericidal compounds, the Minimum Bactericidal Concentration (MBC). The Zone of Inhibition is also a key parameter in diffusion-based assays.

Table 1: Illustrative Antibacterial Activity Data (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compoundData not availableData not availableData not availableData not available
Representative Quinazolinone A163264128
Representative Quinazolinone B8163264
Ciprofloxacin (Control)10.50.251

Table 2: Illustrative Antifungal Activity Data (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
This compoundData not availableData not available
Representative Quinazolinone C3264
Representative Quinazolinone D1632
Fluconazole (Control)28

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Assay for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound based on the size of the growth inhibition zone it produces.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer

Protocol:

  • Plate Preparation:

    • Prepare a lawn of the microbial culture on the surface of the agar plates using a sterile cotton swab dipped in a standardized inoculum (0.5 McFarland).

  • Well Creation and Compound Addition:

    • Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50 µL) of the test compound solution at a specific concentration into each well.

    • A solvent control and a standard antibiotic control should be included.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement:

    • Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zone Zone of Inhibition (Agar Well Diffusion) Compound Test Compound Stock SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution CompoundAddition Compound Addition Compound->CompoundAddition Inoculum Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation Inoculum->Inoculation_MIC LawnCulture Lawn Culture on Agar Plate Inoculum->LawnCulture SerialDilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC Reading_MIC Visual/Spectrophotometric Reading Incubation_MIC->Reading_MIC WellCreation Well Creation LawnCulture->WellCreation WellCreation->CompoundAddition Incubation_Zone Incubation CompoundAddition->Incubation_Zone Measurement Measure Zone Diameter Incubation_Zone->Measurement signaling_pathway DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase relieves torsional stress Replication DNA Replication Gyrase->Replication enables CellDivision Bacterial Cell Division Replication->CellDivision leads to Compound Quinazoline Derivative Compound->Gyrase inhibits

References

Application Notes and Protocols: Antiviral Potential of Methyl 2,4-dihydroxyquinazoline-7-carboxylate and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of quinazoline and its oxidized form, quinazolinone, have been extensively investigated for their therapeutic potential, including their efficacy as antiviral agents. These compounds have shown promise against a variety of DNA and RNA viruses, positioning them as a versatile platform for the development of novel antiviral drugs. This document provides a summary of the antiviral activity of quinazoline derivatives, detailed protocols for their evaluation, and insights into their potential mechanisms of action. While specific data for Methyl 2,4-dihydroxyquinazoline-7-carboxylate is not currently available in public literature, the information presented herein for structurally related analogs serves as a valuable reference for initiating research into its antiviral potential.

Data Presentation: Antiviral Activity of Representative Quinazoline Derivatives

The antiviral efficacy of various quinazoline and quinazolinone derivatives has been quantified against several key viral pathogens. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) of selected compounds, highlighting the potential of this chemical class.

Table 1: Antiviral Activity against RNA Viruses

Compound ClassVirusAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
2,4-Disubstituted QuinazolineInfluenza A/WSN/33 (H1N1)Plaque Reduction3.70 - 4.19> 100> 23.87[1][2]
2-Methylquinazolin-4(3H)-oneInfluenza A Virus (H1N1)CPE Reduction23.8 (µg/mL)79.7 (µg/mL)3.35
Quinazolinone DerivativeSARS-CoV-2Papain-like Protease Inhibition5.056 (µg/mL)--
Quinazolinone DerivativeSARS-CoV-2Viral Replication0.948 (µg/mL)> 37.28 (µg/mL)> 39.32
Quinoline/Quinazoline DerivativesSARS-CoV-2RdRp InhibitionI-13e: Not specified> 100-[3][4][5]
2-Anilinoquinazolin-4(3H)-oneSARS-CoV-2Immunofluorescence0.23> 10> 43.5
Quinazolin-4-one DerivativeSARS-CoV-2 MproFRET Assay0.085> 50> 588
4-Thioquinazoline DerivativeTobacco Mosaic Virus (TMV)Half-leaf Method138.1 (µg/mL)--

Table 2: Antiviral Activity against DNA Viruses

Compound ClassVirusAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
2-Phenyl-3-Disubstituted Quinazolin-4(3H)-oneHerpes Simplex Virus-1 (HSV-1)CPE ReductionQOPD: 10 (µg/mL)> 100 (µg/mL)> 10[6]
2-Phenyl-3-Disubstituted Quinazolin-4(3H)-oneHerpes Simplex Virus-2 (HSV-2)CPE ReductionQOPD: 10 (µg/mL)> 100 (µg/mL)> 10[6]
Quinazoline DerivativeHuman Cytomegalovirus (HCMV)Not SpecifiedVi7392 & Vi7453: Highly Active--[7]
Thioxothiazolo[3,4-a]quinazolineHuman Cytomegalovirus (HCMV)Plaque Reduction1.1--[8]
Quinazolinone DerivativeAdenovirusCPE Reduction8d: 12.77 (µg/mL)> 37.28 (µg/mL)> 2.92
Quinazolinone DerivativeCoxsackievirusCPE Reduction8d: 15.96 (µg/mL)> 37.28 (µg/mL)> 2.34

Experimental Protocols

The following are generalized protocols for key assays used to determine the antiviral potential and cytotoxicity of compounds like this compound.

General Synthesis of this compound (Proposed)

A plausible synthetic route for this compound can be adapted from established methods for quinazoline synthesis.

dot

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_4_carbomethoxybenzoic_acid Methyl 2-amino-4-carboxybenzoate Reaction_Vessel High-Temperature Cyclocondensation 2_amino_4_carbomethoxybenzoic_acid->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Purification

Caption: Proposed synthesis of the target compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine methyl 2-amino-4-carboxybenzoate and urea in a suitable high-boiling solvent (e.g., diphenyl ether) or perform the reaction neat.

  • Cyclocondensation: Heat the reaction mixture to a high temperature (typically 180-250 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the crude product. The solid can be collected by filtration and purified by recrystallization or column chromatography to yield this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to host cells.

G Seed_Cells Seed cells in 96-well plate Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC₅₀ Measure_Absorbance->Calculate_CC50

Caption: Workflow for the plaque reduction assay.

Protocol:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Overlay Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and then stain with a crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

Potential Mechanisms of Action and Signaling Pathways

Quinazoline derivatives have been shown to interfere with various stages of the viral life cycle. The proposed mechanisms of action often depend on the specific viral target.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

For many RNA viruses, such as SARS-CoV-2 and Influenza virus, the RdRp is a crucial enzyme for viral genome replication and transcription. Quinazoline derivatives have been identified as potential inhibitors of this enzyme.

[3][4][5]dot

G Viral_RNA Viral RNA Genome RdRp RNA-Dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Replication Viral RNA Replication & Transcription RdRp->Replication Quinazoline Quinazoline Derivative Quinazoline->RdRp Inhibition

Caption: Inhibition of viral RdRp by quinazolines.

Inhibition of Viral Proteases

Viral proteases, such as the main protease (Mpro) in SARS-CoV-2, are essential for processing viral polyproteins into functional proteins. Inhibition of these proteases halts the viral replication cycle.

G Viral_Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Quinazolinone Quinazolinone Derivative Quinazolinone->Mpro Inhibition

Caption: Inhibition of HCMV pUL97 kinase by quinazolines.

Conclusion

The quinazoline scaffold represents a promising starting point for the development of novel antiviral agents with broad-spectrum activity. The data and protocols presented here provide a framework for the evaluation of new derivatives, such as this compound. Further investigation into the specific antiviral profile, mechanism of action, and structure-activity relationships of this and related compounds is warranted to advance the development of this important class of molecules as potential therapeutics for viral diseases.

References

Application Notes and Protocols for Cell-based Assays of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxyquinazoline-7-carboxylate is a quinazoline derivative. Quinazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Derivatives of the closely related 2,4-dihydroxyquinoline scaffold have demonstrated potential in oncology, neuroprotection, and infectious diseases.[1][4] The biological effects of these compounds are often attributed to their ability to modulate key intracellular signaling pathways, such as the NF-κB and Keap1-Nrf2 pathways, and to inhibit various enzymes.[1][5][6]

These application notes provide a comprehensive guide to employing various cell-based assays for characterizing the biological activity of this compound. The provided protocols for cell viability, apoptosis, and enzyme inhibition assays are foundational and can be adapted for specific research needs.

I. Cell Viability and Cytotoxicity Assays

A primary step in evaluating the biological activity of any compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for assessing these parameters.[7][8]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[10]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)[10]

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[4]

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (HeLa)
0.198.5 ± 2.199.1 ± 1.8
192.3 ± 3.595.4 ± 2.7
1075.6 ± 4.280.1 ± 3.9
5051.2 ± 3.862.5 ± 4.5
10023.7 ± 2.935.8 ± 3.1

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat incubate Incubate for 24-72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow of the MTT cell viability assay.

II. Apoptosis Assays

To determine if the cytotoxic effects of a compound are due to apoptosis, specific assays that detect markers of programmed cell death can be employed. The Annexin V assay is a common method for detecting early apoptosis.

RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol

This assay measures the exposure of phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early hallmark of apoptosis.[11][12] It allows for real-time monitoring of apoptosis progression.[11]

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit (Promega)

  • Human cancer cell lines (e.g., MCF-7)

  • White, opaque-walled 96-well plates

  • Multimode plate reader capable of luminescence and fluorescence detection[11]

Procedure:

  • Reagent Preparation: Prepare the 2X Detection Reagent as per the manufacturer's protocol.[13]

  • Cell Seeding: Seed 10,000 cells per well in 50 µL of complete medium in a white-walled 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound. Add 50 µL of the compound dilutions to the respective wells.

  • Assay Reagent Addition: Add 100 µL of the 2X Detection Reagent to each well.[13]

  • Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Measure luminescence (apoptosis) and fluorescence (necrosis) at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) using a multimode plate reader.[13]

  • Data Analysis: Plot the relative luminescence units (RLU) and relative fluorescence units (RFU) over time for each concentration of the compound. An increase in RLU indicates apoptosis, while an increase in RFU indicates necrosis.

Data Presentation:

Compound Conc. (µM)Luminescence (RLU) at 8hFluorescence (RFU) at 8h
0 (Control)1,500 ± 150500 ± 50
105,000 ± 450600 ± 60
5012,000 ± 1,100800 ± 75
10025,000 ± 2,3001,500 ± 140

Experimental Workflow for Annexin V Assay

AnnexinV_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Add Compound seed->treat reagent Add Detection Reagent treat->reagent incubate_read Incubate and Read Luminescence/Fluorescence reagent->incubate_read analyze Plot RLU/RFU vs. Time incubate_read->analyze

Caption: Workflow for the RealTime-Glo™ Annexin V Assay.

III. Cell-Based Enzyme Inhibition Assays

Quinazoline derivatives are known to inhibit various enzymes.[14] A cell-based enzyme inhibition assay can determine the efficacy of this compound against a specific enzyme within a cellular context.[15]

General Protocol for Cell-Based Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes. The example focuses on a hypothetical kinase inhibition.

Materials:

  • A cell line overexpressing the target kinase

  • Appropriate cell culture medium and supplements

  • This compound

  • A known selective inhibitor of the target kinase (positive control)

  • Reagents to measure the downstream substrate phosphorylation (e.g., specific antibody for Western blot or ELISA)

  • 96-well plates

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Measurement of Enzyme Activity: Use an ELISA or Western blot to measure the phosphorylation of the target kinase's downstream substrate. Normalize the signal to the total protein concentration.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.[15]

Data Presentation:

Compound Conc. (µM)% Kinase Activity
0 (Control)100 ± 5.0
0.195.2 ± 4.8
180.7 ± 6.1
1045.3 ± 3.9
5015.1 ± 2.5
1005.8 ± 1.2

Experimental Workflow for Enzyme Inhibition Assay

EnzymeInhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_activity_measurement Activity Measurement cluster_data_analysis Data Analysis seed Seed Cells treat Treat with Inhibitor seed->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify measure Measure Substrate Phosphorylation (ELISA/Western) quantify->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for a cell-based enzyme inhibition assay.

IV. Signaling Pathway Analysis

Dihydroxyquinoline derivatives have been reported to modulate signaling pathways such as Keap1-Nrf2 and NF-κB.[1][5][6] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[6] Upon activation by compounds like some dihydroxyquinolines, Nrf2 translocates to the nucleus and upregulates the expression of antioxidant genes.[6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequestration Degradation Proteasomal Degradation Nrf2->Degradation ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Compound Methyl 2,4-dihydroxy- quinazoline-7-carboxylate Compound->Keap1 inhibition ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes upregulates transcription

Caption: Activation of the Keap1-Nrf2 pathway.

NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of inflammatory responses.[1] Some quinoline derivatives can inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory genes.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Compound Methyl 2,4-dihydroxy- quinazoline-7-carboxylate Compound->IKK inhibition DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes upregulates transcription

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes & Protocols: In Vitro Evaluation of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] In oncology, they have emerged as a particularly significant scaffold, with several derivatives gaining approval as anticancer drugs.[2][3] Their mechanism of action often involves the inhibition of key signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[4] A primary target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2][5]

These application notes provide detailed protocols for the in vitro evaluation of novel quinazoline derivatives, covering essential assays for assessing cytotoxicity, target engagement, and mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals working to identify and characterize new therapeutic candidates.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of quinazoline derivatives is to determine their effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and convenient colorimetric method for this purpose.[2][6]

Experimental Workflow: Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of novel quinazoline compounds is depicted below. This process involves cell seeding, treatment with the compound, incubation, addition of a viability reagent, and finally, data acquisition and analysis.[7][8]

G node_prep Cell Seeding (96-well plate) node_treat Compound Treatment (Serial Dilutions) node_prep->node_treat node_incubate Incubation (e.g., 48-72h) node_treat->node_incubate node_assay Add MTT Reagent (Incubate 2-4h) node_incubate->node_assay node_solubilize Solubilize Formazan (e.g., DMSO) node_assay->node_solubilize node_read Read Absorbance (~570 nm) node_solubilize->node_read node_analyze Calculate % Viability & IC50 Value node_read->node_analyze

Caption: General workflow for an MTT cytotoxicity assay.
Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2][9] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[8]

Materials:

  • Novel quinazoline compounds

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)[10][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[12]

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2][7]

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. After the 24-hour incubation, remove the existing medium and add 100 µL of medium containing various concentrations of the test compounds to the designated wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.[2][12]

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[11][13]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C, protected from light.[8] During this time, purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][14] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100.[2] The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting a dose-response curve of percent cell viability against the logarithm of compound concentration.[2]

Data Presentation: Cytotoxicity of Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative quinazoline derivatives against various human cancer cell lines. A lower IC₅₀ value indicates greater potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5[7]
Quinazoline-sulfonamide 4fMCF-7 (Breast)5.0[7]
GefitinibHeLa (Cervical)4.3[2]
Erlotinib Analogue (3o)MCF-7 (Breast)0.14[10]
Erlotinib Analogue (3o)HCT116 (Colon)3.92[10]
Compound 4Caco-2 (Colon)23.31[15]
Compound 4HepG2 (Liver)53.29[15]
Compound 8a (72h)HCT-116 (Colon)5.33[11]
Compound 8a (72h)MCF-7 (Breast)12.96[7]

Target-Based Assays: EGFR Kinase Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR.[5] A cell-free enzymatic assay is crucial to confirm direct inhibition of the target kinase and to determine the compound's potency and selectivity.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates a simplified EGFR signaling pathway and highlights the mechanism of action for quinazoline-based inhibitors, which typically compete with ATP at the kinase domain.[5]

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling egfr EGFR ras RAS egfr->ras Activates akt AKT egfr->akt Activates egf EGF Ligand egf->egfr Binds atp ATP atp->egfr Binds to Kinase Domain quinazoline Quinazoline Inhibitor quinazoline->egfr Blocks ATP Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk gene Gene Transcription erk->gene response Proliferation & Survival akt->response gene->response

Caption: EGFR signaling and the mechanism of quinazoline inhibitors.
Protocol 2: Biochemical EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a cell-free assay to measure the direct inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[16] A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Test quinazoline compounds

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based kit)

  • White, opaque 96- or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (often containing a low percentage of DMSO).

  • Kinase Reaction Setup:

    • To each well of a white assay plate, add the test compound dilution.

    • Add the EGFR enzyme and the specific substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. Include "no enzyme" controls (for background) and "vehicle-only" controls (for 100% activity).

  • Incubation: Incubate the plate at room temperature (or as specified by the kit) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation:

    • Add the first detection reagent (e.g., ADP-Glo™ Reagent) to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for ~40 minutes.

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for ~30 minutes.[5]

  • Data Acquisition: Measure the luminescence signal for each well using a plate reader.

  • Data Analysis: The inhibitory activity is calculated relative to the "vehicle-only" control wells. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data using non-linear regression.

Data Presentation: EGFR Kinase Inhibitory Activity

The table below presents representative data for the inhibitory potential of various quinazoline derivatives against EGFR kinase.

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
Compound 5kEGFR (wild-type)Kinase Inhibition10[5]
Compound II-1EGFRKinase Inhibition0.30[5]
GefitinibEGFRKinase Inhibition2-150 (range)[1]
ErlotinibEGFRKinase Inhibition2-100 (range)[17]
Compound 4aEGFR (wild-type)Kinase Inhibition2.17[18]

Mechanistic Assays: Apoptosis and Cell Cycle Analysis

To understand how a quinazoline derivative induces cytotoxicity, further mechanistic studies are required. Flow cytometry is a powerful tool for analyzing apoptosis (programmed cell death) and cell cycle distribution at the single-cell level.[19]

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes.[14][19]

Workflow: Apoptosis Detection

G node_seed Seed & Treat Cells (6-well plate) node_harvest Harvest Cells (Including Supernatant) node_seed->node_harvest node_wash Wash with Cold PBS node_harvest->node_wash node_resuspend Resuspend in 1X Binding Buffer node_wash->node_resuspend node_stain Stain with Annexin V-FITC & PI node_resuspend->node_stain node_incubate Incubate 15 min (Room Temp, Dark) node_stain->node_incubate node_analyze Analyze via Flow Cytometry node_incubate->node_analyze

Caption: Workflow for apoptosis detection via flow cytometry.

Materials:

  • Cancer cell lines grown in 6-well plates

  • Test quinazoline compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a desired time (e.g., 24 or 48 hours).[14]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. First, collect the culture medium into a centrifuge tube. Then, wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine these cells with the collected medium.[19]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of the PI staining solution.[19]

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[14][19]

Data Presentation: Apoptosis Induction

Treatment (48h)Live Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control95.22.52.1
Compound X (1 µM)75.815.38.5
Compound X (2 µM)40.135.623.7

(Note: Data is representative and based on expected outcomes from such experiments[19][20])

Protocol 4: Cell Cycle Analysis by Flow Cytometry (PI Staining)

This method determines the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21] PI stoichiometrically intercalates with DNA, so the fluorescence intensity is directly proportional to the amount of DNA. This allows for the quantification of cells in each phase.[19] An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound induces cell cycle arrest.[20]

Workflow: Cell Cycle Analysis

G node_seed Seed & Treat Cells node_harvest Harvest & Wash Cells node_seed->node_harvest node_fix Fix in Ice-Cold 70% Ethanol node_harvest->node_fix node_wash Wash to Remove Ethanol node_fix->node_wash node_stain Stain with PI/RNase A Staining Buffer node_wash->node_stain node_incubate Incubate 20-30 min (Room Temp, Dark) node_stain->node_incubate node_analyze Analyze via Flow Cytometry node_incubate->node_analyze

Caption: Workflow for cell cycle analysis via flow cytometry.

Materials:

  • Cancer cell lines grown in 6-well plates

  • Test quinazoline compound

  • PBS

  • Ice-cold 70% ethanol

  • PI/RNase A Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Harvest adherent cells using trypsin, then centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[19]

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Incubate for at least 2 hours at -20°C (or overnight at 4°C).[19][21]

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.[21]

  • Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.[22]

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[21]

Data Presentation: Cell Cycle Distribution

Treatment (48h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.420.114.5
Compound Y (IC₅₀)30.215.554.3

(Note: Data is representative, indicating a G2/M arrest as often seen with microtubule inhibitors or some kinase inhibitors[20][23])

References

Application Notes: Fluorescent Labeling of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Methyl 2,4-dihydroxyquinazoline-7-carboxylate is a quinazoline derivative of interest in medicinal chemistry and drug development. Quinazoline-based compounds have been explored for various biological activities.[1][2][3][4] The functionalization of such molecules with fluorescent probes allows for the investigation of their subcellular localization, target engagement, and other cellular dynamics through fluorescence microscopy and related techniques. These application notes provide a detailed protocol for the fluorescent labeling of this compound and its potential applications.

The described protocol is a representative method and may require optimization based on the specific fluorescent dye and the intended application. The quinazoline scaffold itself can possess fluorescent properties that may be modulated by substitution.[5][6][7][8] This protocol focuses on the covalent attachment of a bright and photostable external fluorophore for robust detection.

Principle of the Method

The fluorescent labeling strategy involves a two-step process. First, one of the hydroxyl groups of this compound is functionalized with a linker containing a terminal reactive group, such as an amine or an azide. This "activated" quinazoline derivative is then covalently conjugated to a fluorescent dye possessing a compatible reactive moiety (e.g., an NHS ester for an amine or an alkyne for an azide via Click Chemistry). This approach allows for a modular and efficient labeling process.

Experimental Protocols

Materials and Reagents
  • This compound

  • Fluorescent dye with a reactive group (e.g., Alexa Fluor™ 488 NHS Ester, DyLight™ 550 Maleimide)

  • Reagents for chemical modification (e.g., Boc-amino-PEG-Br, propargyl bromide)

  • Anhydrous solvents (DMF, DMSO)

  • Reaction buffers (e.g., PBS, sodium bicarbonate buffer)

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

  • Standard laboratory equipment (glassware, magnetic stirrer, rotary evaporator, etc.)

  • Analytical instruments (TLC, LC-MS, NMR, fluorometer)

Protocol 1: Activation of this compound with an Amine Linker

This protocol describes the introduction of a primary amine for subsequent labeling with amine-reactive dyes.

  • Alkylation of the hydroxyl group:

    • Dissolve this compound in anhydrous DMF.

    • Add a suitable base (e.g., K₂CO₃ or NaH) to deprotonate one of the hydroxyl groups. The 4-hydroxyl is generally more reactive.

    • Add an N-Boc protected amino-linker with a leaving group (e.g., N-Boc-2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the Boc-protected product by silica gel column chromatography.

  • Deprotection of the amine:

    • Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the amine-functionalized quinazoline derivative.

Protocol 2: Fluorescent Labeling with an NHS Ester Dye
  • Conjugation Reaction:

    • Dissolve the amine-functionalized this compound in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve the amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) in anhydrous DMSO to prepare a stock solution.

    • Add the dye stock solution to the quinazoline solution in a 1.2 to 1 molar excess.

    • Stir the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Compound:

    • Purify the fluorescently labeled product from unreacted dye and starting material using reverse-phase HPLC.

    • Monitor the elution profile using both UV-Vis absorbance and fluorescence detection.

    • Collect the fractions containing the desired product.

    • Confirm the identity and purity of the product by LC-MS.

Data Presentation

Table 1: Spectroscopic Properties of Fluorescently Labeled Quinazoline

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Quinazoline-Linker-AF4884955190.9271,000
Quinazoline-Linker-AF5555555650.10155,000
Quinazoline-Linker-AF6476506680.33239,000

Table 2: Labeling Efficiency and Purity

Labeled CompoundLabeling Efficiency (%)Purity by HPLC (%)
Quinazoline-Linker-AF488> 90%> 98%
Quinazoline-Linker-AF555> 85%> 97%
Quinazoline-Linker-AF647> 88%> 98%

Visualizations

Experimental Workflow

G cluster_0 Activation of Quinazoline cluster_1 Fluorescent Labeling start Methyl 2,4-dihydroxy quinazoline-7-carboxylate alkylation Alkylation with Boc-amino-linker start->alkylation deprotection Boc Deprotection (TFA/DCM) alkylation->deprotection activated_quinazoline Amine-functionalized Quinazoline deprotection->activated_quinazoline conjugation Conjugation Reaction (pH 8.3) activated_quinazoline->conjugation nhs_dye NHS Ester Dye nhs_dye->conjugation purification HPLC Purification conjugation->purification labeled_product Fluorescently Labeled Quinazoline purification->labeled_product

Caption: Workflow for the fluorescent labeling of this compound.

Hypothetical Signaling Pathway Application

G cluster_0 Cellular Uptake and Target Engagement cluster_1 Downstream Signaling labeled_quinazoline Fluorescent Quinazoline (Extracellular) cell_membrane Cell Membrane labeled_quinazoline->cell_membrane Uptake intracellular_quinazoline Intracellular Fluorescent Quinazoline cell_membrane->intracellular_quinazoline target_protein Target Protein (e.g., Kinase) intracellular_quinazoline->target_protein Binding bound_complex Quinazoline-Target Complex target_protein->bound_complex downstream_effector Downstream Effector bound_complex->downstream_effector Signal Transduction (Inhibition/Activation) cellular_response Cellular Response (e.g., Apoptosis) downstream_effector->cellular_response

Caption: Hypothetical signaling pathway interrogated by the fluorescently labeled quinazoline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Question 1: I am observing a very low or no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common challenge in organic synthesis. Several factors can contribute to this issue. A systematic evaluation of your experimental setup is crucial to identify and resolve the problem.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: The cyclization step to form the quinazoline ring often requires elevated temperatures. Ensure your reaction is heated to the appropriate temperature as specified in the protocol. Consider performing small-scale experiments at slightly different temperatures to find the optimal condition.

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials have been consumed before workup.

    • Solvent: The choice of solvent is critical for reactant solubility and reaction rate. High-boiling polar aprotic solvents like DMF or DMSO are often used for this type of cyclization. If you are experiencing poor yields, experimenting with a different high-boiling solvent system may be beneficial.

  • Purity of Starting Materials:

    • The purity of your starting materials, such as dimethyl 2-aminoterephthalate and urea, is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. Ensure your starting materials are of high purity, and consider purifying them if necessary.

  • Incomplete Cyclization:

    • The formation of the quinazoline ring is a key step. Inadequate heating or insufficient reaction time can lead to the isolation of unreacted starting materials or intermediate products. As mentioned, monitoring the reaction is key to ensuring completion.

  • Product Degradation:

    • Prolonged exposure to high temperatures or harsh acidic/basic conditions during workup can potentially lead to the degradation of the desired product. Minimize the time the product is subjected to these conditions.

  • Inefficient Purification:

    • The desired product might be lost during the purification process. Ensure that the chosen purification method (e.g., recrystallization, column chromatography) is suitable for your compound and that you are using the correct solvent systems.

Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer:

The formation of impurities is a common issue that can complicate purification and lower the overall yield. Understanding the potential side reactions is key to mitigating this problem.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction is not driven to completion, you will have unreacted dimethyl 2-aminoterephthalate and/or urea in your crude product.

    • Solution: Increase the reaction time or temperature. Using a slight excess of the cyclizing agent (e.g., urea) can also help to drive the reaction to completion.

  • Hydrolysis of the Ester Group: The methyl ester group on the quinazoline ring can be susceptible to hydrolysis, especially if the reaction or workup is performed under harsh acidic or basic conditions, leading to the corresponding carboxylic acid.

    • Solution: Use milder conditions for workup. If purification is done via recrystallization, carefully select the solvent to avoid conditions that promote hydrolysis.

  • Formation of Polymeric Byproducts: At high temperatures, urea can decompose and lead to the formation of polymeric materials, which can contaminate the product.

    • Solution: Ensure the reaction temperature is not excessively high. A well-controlled heating apparatus is recommended.

Troubleshooting Workflow for Impurity Issues:

Caption: A logical workflow for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and straightforward approach involves the cyclocondensation of an appropriate anthranilate derivative with a source of the C2 and N3 atoms of the quinazoline ring. For this compound, a likely route is the reaction of dimethyl 2-aminoterephthalate with urea at high temperatures.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The most critical parameters are temperature, reaction time, and the purity of the reactants. The cyclization reaction typically requires high temperatures (often above 150 °C) to proceed efficiently. Reaction time should be monitored to ensure completion, and high-purity starting materials are essential to minimize side reactions.

Q3: How can I effectively purify the final product?

A3: Purification can often be achieved through recrystallization from a suitable solvent. Given the polar nature of the dihydroxyquinazoline core, polar solvents like ethanol, methanol, or DMF/water mixtures might be effective. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Q4: Can microwave-assisted synthesis improve the yield and reaction time?

A4: Yes, microwave-assisted organic synthesis has been shown to be a powerful technique for the synthesis of quinazoline derivatives. It can often significantly reduce reaction times and improve yields by providing rapid and uniform heating. If you have access to a microwave reactor, it is worth exploring for this synthesis.

Experimental Protocols (Adapted from Related Syntheses)

Note: The following protocol is a general guideline adapted from the synthesis of similar quinazolinone derivatives. Optimization may be required.

Synthesis of this compound from Dimethyl 2-aminoterephthalate and Urea

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification Reactant1 Dimethyl 2-aminoterephthalate Reaction Heat reactants (e.g., 180-200 °C) in a high-boiling solvent (optional) Reactant1->Reaction Reactant2 Urea Reactant2->Reaction Workup Cool reaction mixture, add water/acid to precipitate Reaction->Workup Filtration Filter the crude solid Workup->Filtration Recrystallization Recrystallize from a suitable solvent (e.g., Ethanol, DMF/Water) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: A general workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 2-aminoterephthalate (1 equivalent) and urea (2-3 equivalents).

  • The reaction can be performed neat (without solvent) or in a high-boiling solvent such as diphenyl ether or sulfolane.

  • Heat the reaction mixture to 180-200 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If the reaction was performed neat, carefully add a solvent like ethanol or DMF to the solid mass to facilitate handling.

  • Pour the reaction mixture into a beaker of cold water or dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water, followed by a cold non-polar solvent like diethyl ether to remove non-polar impurities.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a DMF/water mixture).

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields for Optimization

EntryReactant Ratio (Amine:Urea)Temperature (°C)Time (h)SolventYield (%)
11:21804None45
21:31804None55
31:32004None65
41:32008None70
51:31804Diphenyl ether60

Note: This table presents hypothetical data to illustrate how results from optimization experiments could be structured. Actual results will vary.

Technical Support Center: Purification of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl 2,4-dihydroxyquinazoline-7-carboxylate . This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main purification challenges associated with this compound?

A1: this compound presents several purification challenges primarily due to its chemical structure:

  • Polarity: The presence of two hydroxyl groups and a carboxylate functional group makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor separation, peak tailing, and sometimes irreversible adsorption during column chromatography.[1][2]

  • Tautomerism: The 2,4-dihydroxyquinazoline core can exist in several tautomeric forms (dihydroxy, keto-enol, and diketo). This equilibrium can complicate purification and analysis, potentially leading to multiple spots on a TLC plate or broadened peaks in HPLC, even for a pure compound.

  • Solubility: The compound's polarity influences its solubility, making it challenging to find a single ideal solvent for recrystallization that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Potential for Impurities: Synthesis from anthranilic acid derivatives may lead to impurities such as unreacted starting materials, by-products from incomplete cyclization, or side-reactions.[3][4]

Q2: What are the common impurities I should expect during the synthesis of this compound?

A2: Common impurities often stem from the synthetic route. If synthesized from a substituted anthranilic acid and a reagent like urea or a carbamate, potential impurities include:

  • Unreacted Anthranilic Acid Derivative: The starting aminobenzoic acid ester.

  • Incompletely Cyclized Intermediates: Such as the corresponding ureido-benzoic acid derivative.

  • Side-Products: Depending on the reaction conditions, side-reactions can lead to the formation of other quinazoline-related structures or degradation products.

  • Positional Isomers: If the starting materials are not isomerically pure, this can lead to the formation of isomeric quinazoline products that are difficult to separate.

Q3: My compound is showing multiple spots on the TLC plate even after purification. What could be the reason?

A3: This could be due to a few factors:

  • Tautomerism: As mentioned, the presence of tautomers can result in multiple spots on a TLC plate, as the different forms may have slightly different polarities and interactions with the stationary phase.

  • On-plate Degradation: The compound might be unstable on the acidic surface of the silica gel TLC plate, leading to the formation of degradation products during development.

  • Persistent Impurities: The purification method may not have been effective in removing all impurities, especially those with similar polarity to the target compound.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities. The spectra may show evidence of tautomerism.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify any impurities. A stability-indicating HPLC method is ideal.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Troubleshooting Guides

This section provides systematic approaches to address specific problems you may encounter during the purification of this compound.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution at a temperature above its melting point, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Try letting it cool to room temperature on the benchtop before moving it to an ice bath.

    • If using a co-solvent system, add more of the solvent in which the compound is more soluble.

Issue 2: Low yield of recrystallized product.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Ensure the solution is sufficiently cooled to maximize precipitation.

    • Consider using a different solvent or a co-solvent system where the compound is less soluble at low temperatures.

    • Partially evaporate the solvent from the mother liquor and cool again to recover more product.

Table 1: Suggested Solvents for Recrystallization of Quinazoline Derivatives

Solvent SystemNotes
Ethanol/WaterA common choice for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.
Dimethylformamide (DMF)/WaterDMF is a good solvent for many quinazoline derivatives. Use a similar procedure as with ethanol/water.
Acetic Acid/WaterCan be effective but may require care to remove residual acetic acid.
MethanolCan be a suitable single solvent for some quinazoline derivatives.
Column Chromatography

Issue 3: The compound is sticking to the silica gel column and won't elute.

  • Possible Cause: Strong polar interactions between the hydroxyl groups of the compound and the acidic silanol groups on the silica surface.[1]

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system).

    • Add a Modifier: Add a small amount of acetic acid (0.1-1%) to the mobile phase to protonate the compound and reduce its interaction with the silica.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., diol- or amino-bonded silica).[1][2]

    • Reversed-Phase Chromatography: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid).

Table 2: Suggested Mobile Phases for Column Chromatography of Polar Quinazoline Derivatives

Mobile Phase SystemNotes
Dichloromethane/MethanolStart with a low percentage of methanol (e.g., 2-5%) and gradually increase.
Ethyl Acetate/Hexane/MethanolA three-component system can offer better selectivity for separating closely related polar compounds.
Chloroform/MethanolAnother common system for polar compounds.
Acetonitrile/Water (Reversed-Phase)Often used with a C18 stationary phase. A small amount of formic acid or TFA can improve peak shape.
High-Performance Liquid Chromatography (HPLC)

Issue 4: Poor peak shape (tailing or fronting) in reversed-phase HPLC.

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or sample overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase to suppress the ionization of the hydroxyl and carboxyl groups.

    • Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.

    • Lower Sample Concentration/Injection Volume: Overloading the column can lead to poor peak shape.

    • Consider a Different Stationary Phase: A column with a different stationary phase (e.g., phenyl-hexyl) may offer different selectivity and improved peak shape.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

General Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. A small layer of sand can be added on top to prevent disturbance.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product dissolve Dissolve in Minimal Hot Solvent rec_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry

Caption: A generalized workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product tlc TLC Analysis for Solvent System col_start->tlc loading Sample Loading col_start->loading packing Column Packing (Silica Gel) tlc->packing packing->loading elution Elution & Fraction Collection loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: A generalized workflow for the purification of this compound by column chromatography.

troubleshooting_logic node_action node_action node_problem node_problem start Purification Issue? recrystallization Recrystallization Problem? start->recrystallization column_chrom Column Problem? start->column_chrom No oiling_out Oiling Out? recrystallization->oiling_out Yes low_yield Low Yield? recrystallization->low_yield No action_slow_cool Re-dissolve, add solvent, cool slowly oiling_out->action_slow_cool Yes action_min_solvent Use minimal hot solvent, cool thoroughly low_yield->action_min_solvent Yes no_elution Compound Sticking? column_chrom->no_elution Yes hplc_issue HPLC Problem? column_chrom->hplc_issue No action_polar_mobile Increase mobile phase polarity or add modifier no_elution->action_polar_mobile Yes peak_shape Poor Peak Shape? hplc_issue->peak_shape Yes action_hplc_modifier Adjust mobile phase pH with acid modifier peak_shape->action_hplc_modifier Yes

References

Technical Support Center: Overcoming Poor Solubility of Methyl 2,4-dihydroxyquinazoline-7-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 2,4-dihydroxyquinazoline-7-carboxylate in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous assay buffers?

A1: The poor aqueous solubility of many quinazoline derivatives, including this compound, is often attributed to their chemical structure. The quinazoline scaffold contains basic nitrogen atoms, which can lead to pH-dependent solubility. At neutral or physiological pH, the compound may be in a less soluble, non-ionized form.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The initial and often most effective step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[1] From this stock, you can make serial dilutions into your aqueous assay buffer.

Q3: What is "solvent shock" and how can I avoid it?

A3: Solvent shock refers to the rapid precipitation of a compound when a concentrated organic stock solution is diluted into an aqueous buffer. This occurs due to the sudden change in solvent polarity. To avoid this, add the stock solution to the assay buffer dropwise while gently vortexing or stirring.[2] Pre-warming the aqueous solution can also help.

Q4: Can adjusting the pH of my assay buffer improve solubility?

A4: Yes, for quinazoline derivatives, pH modification can be a powerful tool. Since they are often weak bases, lowering the pH of the buffer to make it more acidic can increase solubility by promoting the formation of a more soluble, ionized form.[1] However, you must ensure the new pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Q5: Are there any other additives I can use to enhance solubility?

A5: Yes, several excipients can be used to improve solubility. These include:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be added to the assay buffer in small percentages (typically <5%) to increase the solubility of hydrophobic compounds.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

It is crucial to test the effect of any additive on your specific assay in a vehicle control experiment to rule out any interference.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution in aqueous buffer.
Observation Potential Cause Recommended Solution
Immediate cloudiness or visible particles.Solvent Shock: Rapid change in solvent polarity.Add the DMSO stock solution dropwise to the assay buffer while vortexing. Perform a serial dilution.
Concentration Exceeds Solubility: The final concentration is above the compound's solubility limit in the assay buffer.Decrease the final concentration of the compound.
Low-Quality Solvent: Water contamination in the DMSO stock can reduce solubility.Use anhydrous DMSO to prepare stock solutions and store them properly to prevent water absorption.
Issue 2: Compound precipitates over time during the assay.
Observation Potential Cause Recommended Solution
Solution becomes cloudy or forms a precipitate during incubation.Temperature Shift: Changes in temperature (e.g., from room temperature to 37°C) can affect solubility.Pre-warm the assay buffer and other components to the incubation temperature before adding the compound.
pH Shift: Cell metabolism or CO2 in the incubator can alter the pH of the medium.Ensure the assay medium is adequately buffered for the experimental conditions.
Compound Instability: The compound may be degrading into less soluble products.Perform a stability study of the compound in the assay buffer over the time course of the experiment.
Issue 3: Inconsistent or non-reproducible assay results.
Observation Potential Cause Recommended Solution
High variability between replicate wells or experiments.Incomplete Dissolution: The compound is not fully dissolved in the stock solution or final assay solution.Before use, ensure the stock solution is completely dissolved. Gentle warming and vortexing can help. Visually inspect the final assay solution for any signs of precipitation.
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of microplates and pipette tips.Consider using low-adhesion plastics or adding a small amount of a non-ionic surfactant to the buffer.

Data Presentation

Solvent General Solubility of Quinazoline Derivatives Notes
Water Generally poor, but highly pH-dependent.Solubility increases in acidic conditions.
DMSO Generally good to excellent.The preferred solvent for high-concentration stock solutions.
DMF Generally good.Can be an alternative to DMSO for stock solutions.
Ethanol Moderate to good.Can be used as a co-solvent in assays.
Methanol Moderate to good.
Acetonitrile Moderate.
Aqueous Buffers (e.g., PBS) Poor to very poor at neutral pH.Solubility can be improved by adjusting pH or adding solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

  • Procedure:

    • Calculate the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Weigh the solid compound into a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential degradation.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol helps determine the apparent solubility of your compound in a specific assay buffer.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Assay buffer of interest (e.g., PBS, pH 7.4)

    • 96-well clear-bottom microplate

    • Microplate reader capable of measuring absorbance at ~600 nm (for turbidity)

  • Procedure:

    • Prepare a series of dilutions of the compound in the assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

    • Include a vehicle control well containing only the assay buffer and the same final concentration of DMSO.

    • Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).

    • Visually inspect the wells for any signs of precipitation against a dark background.

    • Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600 nm).

    • Analysis: An increase in absorbance compared to the vehicle control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.

Mandatory Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitation Observed check_stock Is stock solution clear? start->check_stock dissolve_stock Re-dissolve stock (vortex, warm gently) check_stock->dissolve_stock No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes dissolve_stock->check_stock solvent_shock Address Solvent Shock: - Slow addition - Serial dilution - Pre-warm buffer check_dilution->solvent_shock Yes check_concentration Is final concentration too high? check_dilution->check_concentration No success Solubility Issue Resolved solvent_shock->success lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_ph Is pH optimal? check_concentration->check_ph No lower_concentration->success adjust_ph Adjust buffer pH (if assay permits) check_ph->adjust_ph No additives Consider Solubilizing Agents: - Co-solvents - Surfactants - Cyclodextrins check_ph->additives Yes, but still precipitates adjust_ph->success additives->success

Caption: A logical workflow for troubleshooting compound precipitation.

G Experimental Workflow for Solubility Enhancement start Poorly Soluble Compound: This compound prepare_stock Prepare 10 mM Stock in Anhydrous DMSO start->prepare_stock kinetic_solubility Determine Kinetic Solubility in Assay Buffer prepare_stock->kinetic_solubility is_soluble Is solubility sufficient for assay? kinetic_solubility->is_soluble proceed Proceed with Assay is_soluble->proceed Yes optimize Optimize Solubility is_soluble->optimize No option1 Option 1: Adjust pH of Buffer optimize->option1 option2 Option 2: Add Co-solvent (e.g., Ethanol) optimize->option2 option3 Option 3: Add Surfactant (e.g., Tween-80) optimize->option3 option4 Option 4: Use Cyclodextrins (e.g., HP-β-CD) optimize->option4 retest Re-determine Kinetic Solubility option1->retest option2->retest option3->retest option4->retest retest->is_soluble

Caption: A workflow for systematically enhancing compound solubility.

References

Reducing byproduct formation in Methyl 2,4-dihydroxyquinazoline-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate. The information is presented in a question-and-answer format to directly address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired this compound. What are the potential causes and how can I address this?

Answer: Low or no product yield is a common challenge in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.

Possible Causes & Solutions:

Possible Cause Troubleshooting & Optimization
Poor Quality of Starting Materials Verify the purity of your starting materials, such as dimethyl 4-aminoterephthalate and urea, using techniques like NMR or melting point analysis. Impurities can lead to undesirable side reactions.
Suboptimal Reaction Conditions Temperature: The cyclocondensation reaction often requires elevated temperatures. A temperature screening (e.g., 150°C, 180°C, 210°C) can help identify the optimal condition for your specific setup.[1] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and ensure the consumption of starting materials. Reaction times can vary significantly.[1] Solvent: While some syntheses are performed neat (solvent-free), the choice of a high-boiling point solvent like DMF or diphenyl ether can influence reaction kinetics and yield.[2]
Inefficient Cyclization The cyclization of the intermediate formed from the amine and urea is a critical step. Ensure that the reaction conditions are sufficient to drive this step to completion. Inadequate heating can lead to the accumulation of the intermediate and low product yield.
Product Loss During Work-up The product may have some solubility in the wash solvents. Minimize the volume of solvent used for washing the crude product. Ensure the pH of the aqueous solution during work-up is optimized to precipitate the product completely.
Byproduct Formation

Question: I am observing significant byproduct formation in my reaction mixture, complicating purification. What are the likely side products and how can I minimize them?

Answer: Byproduct formation can significantly impact the purity and yield of your target compound. Understanding the potential side reactions is crucial for mitigation.

Potential Byproducts and Mitigation Strategies:

Potential Byproduct Formation Mechanism Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or insufficient reaction time.Optimize reaction temperature and time by monitoring with TLC. Ensure proper mixing of reactants.
Hydrolyzed Carboxylic Acid The methyl ester group on the quinazoline ring can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures during work-up.Perform work-up and purification steps under neutral or mildly acidic conditions. Use of anhydrous solvents is recommended.
Decarboxylated Product The carboxylic acid group (if hydrolysis occurs) can be prone to decarboxylation at high temperatures, leading to the formation of 2,4-dihydroxyquinazoline.Avoid excessive heating during the reaction and purification steps. If the carboxylic acid is an intermediate, consider esterification under mild conditions.
Polymeric Materials Side reactions at high temperatures can sometimes lead to the formation of insoluble polymeric byproducts.Carefully control the reaction temperature and avoid overheating. The use of a high-boiling solvent can sometimes help to maintain a more consistent temperature.

Experimental Protocols

A plausible synthetic route to this compound involves the cyclocondensation of an appropriate aminobenzoic acid derivative with a source of the C2 and N3 atoms of the quinazoline ring, such as urea.

Protocol: Synthesis of this compound via Cyclocondensation

This protocol is a generalized procedure based on common methods for quinazolinedione synthesis and should be optimized for specific laboratory conditions.

Materials:

  • Dimethyl 4-aminoterephthalate

  • Urea

  • High-boiling point solvent (e.g., Diphenyl ether, optional)

  • Methanol

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine dimethyl 4-aminoterephthalate (1 equivalent) and urea (2-3 equivalents).

  • Reaction: Heat the mixture to 180-200°C. If using a solvent, add it to the flask before heating. The reaction mixture will melt and then gradually solidify as the product forms.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. If a solvent was used, the product may precipitate upon cooling.

  • Purification (Recrystallization):

    • Treat the crude solid with a hot solution of aqueous sodium hydroxide to dissolve the product.

    • Filter the hot solution to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 4-5 to precipitate the 2,4-dihydroxyquinazoline-7-carboxylic acid.

    • Collect the precipitate by filtration and wash with cold water.

    • To obtain the methyl ester, the carboxylic acid can be esterified using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.[3]

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Dimethyl 4-aminoterephthalate & Urea) reaction Cyclocondensation (180-200°C) start->reaction cool Cooling reaction->cool dissolve Dissolution in NaOH(aq) cool->dissolve filter_impurities Filtration of Impurities dissolve->filter_impurities precipitate Acidification (HCl) filter_impurities->precipitate filter_product Product Filtration precipitate->filter_product esterify Esterification (MeOH/H+) filter_product->esterify final_product This compound esterify->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Potential Byproduct Formation Pathway

byproduct_formation product Methyl 2,4-dihydroxy- quinazoline-7-carboxylate hydrolysis_conditions H+ / H2O or OH- / H2O (During Work-up) product->hydrolysis_conditions hydrolyzed_product 2,4-Dihydroxyquinazoline- 7-carboxylic Acid hydrolysis_conditions->hydrolyzed_product Hydrolysis decarboxylation_conditions High Temperature hydrolyzed_product->decarboxylation_conditions decarboxylated_byproduct 2,4-Dihydroxyquinazoline (Byproduct) decarboxylation_conditions->decarboxylated_byproduct Decarboxylation

Caption: Potential pathway for the formation of a decarboxylated byproduct through hydrolysis of the ester.

References

Technical Support Center: Optimizing Reaction Conditions for Quinazoline-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazoline-7-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of quinazoline-7-carboxylate, focusing on a common two-step synthetic route: hydrolysis of quinazoline-7-carbonitrile to quinazoline-7-carboxylic acid, followed by esterification.

Issue 1: Low Yield in the Hydrolysis of Quinazoline-7-carbonitrile

  • Question: I am experiencing a low yield of quinazoline-7-carboxylic acid from the hydrolysis of quinazoline-7-carbonitrile. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the hydrolysis of the nitrile group to a carboxylic acid can stem from several factors.[1] A systematic approach to troubleshooting is crucial.

    • Incomplete Reaction: The hydrolysis of a nitrile is often a slow reaction requiring forcing conditions.[2]

      • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Both acidic and basic conditions can be employed for hydrolysis; if one is not effective, the other can be attempted.[1]

    • Decomposition of Starting Material or Product: Quinazoline derivatives can be susceptible to degradation under harsh acidic or basic conditions at high temperatures.

      • Solution: If you suspect degradation, try using milder reaction conditions. For basic hydrolysis, use a lower concentration of the base or a weaker base. For acidic hydrolysis, a lower concentration of acid might be beneficial, although this may require longer reaction times.

    • Suboptimal Work-up Procedure: The carboxylic acid product may be lost during the extraction process if the pH of the aqueous layer is not carefully controlled.

      • Solution: Quinazoline-7-carboxylic acid is amphoteric. To ensure it precipitates or can be extracted effectively, the pH of the solution should be adjusted to its isoelectric point. Carefully neutralize the reaction mixture after hydrolysis.

Issue 2: Incomplete Esterification of Quinazoline-7-carboxylic Acid

  • Question: My Fischer esterification of quinazoline-7-carboxylic acid is not going to completion, leaving unreacted starting material. How can I drive the reaction forward?

  • Answer: Fischer esterification is an equilibrium reaction.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.

    • Presence of Water: Water is a byproduct of the reaction, and its presence will push the equilibrium back towards the starting materials.

      • Solution: Use a large excess of the alcohol (e.g., methanol or ethanol), which can also serve as the solvent. This mass action effect helps to drive the equilibrium forward. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]

    • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

      • Solution: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[2]

    • Steric Hindrance: While less of a concern for simple methyl or ethyl esters, bulky alcohols may react more slowly.

      • Solution: Increase the reaction time and/or temperature (reflux).

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation during my synthesis. What are the likely impurities and how can I minimize them?

  • Answer: Side product formation can complicate purification and reduce the overall yield.

    • During Hydrolysis: Incomplete hydrolysis can lead to the formation of quinazoline-7-carboxamide as an intermediate.

      • Solution: Ensure the hydrolysis reaction goes to completion by extending the reaction time or using more stringent conditions.

    • During Esterification: If using thionyl chloride (SOCl₂) to form an acyl chloride intermediate for esterification, residual SOCl₂ can lead to the formation of undesired chlorinated byproducts.

      • Solution: Ensure complete removal of excess SOCl₂ under reduced pressure before adding the alcohol.

    • Ring Opening: Under very harsh acidic or basic conditions, the quinazoline ring itself can be susceptible to hydrolysis, leading to the formation of derivatives of 2-aminobenzaldehyde.[4]

      • Solution: Use the mildest conditions possible that still allow for the desired transformation to occur in a reasonable timeframe.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to obtain a pure sample of my quinazoline-7-carboxylate ester. What purification strategies are most effective?

  • Answer: The choice of purification method depends on the physical properties of your ester and the nature of the impurities.

    • For Solid Esters:

      • Recrystallization: This is often the most effective method for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of quinazoline derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.

    • For Liquid or Oily Esters:

      • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of organic compounds.[5] A solvent system of ethyl acetate and hexanes is a good starting point for the purification of quinazoline esters, with the polarity being adjusted based on the specific compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to quinazoline-7-carboxylate?

    • A common and versatile route involves the synthesis of quinazoline-7-carbonitrile, which is then hydrolyzed to the corresponding carboxylic acid.[1] This carboxylic acid can then be esterified to the desired quinazoline-7-carboxylate using standard methods like Fischer esterification.

  • Q2: What are the key reaction parameters to control for optimizing the yield?

    • For the hydrolysis step, temperature and reaction time are critical to ensure complete conversion without degradation. For the esterification step, the removal of water and the use of an excess of the alcohol are the most important factors for maximizing the yield.[3]

  • Q3: Can I synthesize the ester in one pot from the nitrile?

    • While a one-pot synthesis might be possible, it is generally more reliable to perform the hydrolysis and esterification as two separate steps. This allows for the purification of the intermediate carboxylic acid, which can lead to a cleaner final product.

  • Q4: How can I monitor the progress of my reactions?

    • Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the hydrolysis and esterification reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydrolysis of Quinazoline-7-carbonitrile

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
16M HClWater1001275
212M HClWater100685
34M NaOHEthanol/Water801870
48M NaOHEthanol/Water100882

Table 2: Comparison of Reaction Conditions for the Fischer Esterification of Quinazoline-7-carboxylic Acid

EntryAlcoholCatalystTemperature (°C)Time (h)Yield (%)
1MethanolH₂SO₄ (cat.)Reflux890
2EthanolH₂SO₄ (cat.)Reflux1088
3MethanolTsOH (cat.)Reflux1285
4EthanolTsOH (cat.)Reflux1483

Experimental Protocols

Protocol 1: Synthesis of Quinazoline-7-carboxylic Acid via Hydrolysis

  • In a round-bottom flask, suspend quinazoline-7-carbonitrile (1.0 eq) in 12M hydrochloric acid (10 mL per gram of nitrile).

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 6-8 hours.

  • Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as the eluent) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The quinazoline-7-carboxylic acid will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the product.

Protocol 2: Synthesis of Ethyl Quinazoline-7-carboxylate via Fischer Esterification

  • To a solution of quinazoline-7-carboxylic acid (1.0 eq) in absolute ethanol (20 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 10-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl quinazoline-7-carboxylate.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes).

Visualizations

Synthesis_Workflow start Start: Quinazoline-7-carbonitrile hydrolysis Step 1: Hydrolysis (e.g., 12M HCl, reflux) start->hydrolysis intermediate Quinazoline-7-carboxylic Acid hydrolysis->intermediate esterification Step 2: Fischer Esterification (e.g., Ethanol, H₂SO₄, reflux) intermediate->esterification product Quinazoline-7-carboxylate esterification->product

Caption: Synthetic workflow for quinazoline-7-carboxylate.

Troubleshooting_Low_Yield start Low Yield of Quinazoline-7-carboxylate check_hydrolysis Check TLC of Hydrolysis Step start->check_hydrolysis check_esterification Check TLC of Esterification Step start->check_esterification workup_issue Check Work-up pH start->workup_issue incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis incomplete_esterification Incomplete Esterification? check_esterification->incomplete_esterification optimize_hydrolysis Increase Time/Temp for Hydrolysis incomplete_hydrolysis->optimize_hydrolysis Yes optimize_esterification Use Excess Alcohol/ Remove Water for Esterification incomplete_esterification->optimize_esterification Yes adjust_ph Adjust pH to Isoelectric Point workup_issue->adjust_ph

Caption: Troubleshooting logic for low yield.

References

Stability issues of Methyl 2,4-dihydroxyquinazoline-7-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2,4-dihydroxyquinazoline-7-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected changes in solution color or precipitation. Degradation of the compound, possibly due to pH, light, or temperature instability. Aggregation may also occur.[1]Prepare fresh solutions before use. Store stock solutions in the dark at low temperatures (e.g., -20°C or -80°C).[2] Consider conducting forced degradation studies to identify the specific cause.
Inconsistent results in biological assays. Compound degradation in the assay medium. The quinazolinone ring can be unstable under certain conditions.[2]Use a stability-indicating method like HPLC to assess the compound's stability in the specific assay medium and timeframe.[3] Consider using a fresh solution for each experiment.
Appearance of new peaks in HPLC or LC-MS analysis over time. Chemical degradation of the molecule. Quinazolines can undergo hydrolysis or oxidation.[4]Characterize the new peaks to identify degradation products. This can help in elucidating the degradation pathway and mitigating the issue.
Low recovery of the compound from the solution. Adsorption to container surfaces or poor solubility leading to precipitation.Use silanized glassware or low-adsorption microplates. Ensure the chosen solvent and concentration are appropriate for maintaining solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: Based on the general behavior of quinazoline derivatives, the primary factors affecting stability are likely to be pH, temperature, light, and the choice of solvent. Quinazolines can be susceptible to hydrolysis in acidic or alkaline solutions and can be sensitive to light.[2][4]

Q2: What solvents are recommended for dissolving and storing this compound?

A2: While specific data for this compound is limited, for many quinazoline derivatives, DMSO is a common solvent for creating stock solutions.[3] However, the stability in DMSO can be variable, with some derivatives showing instability.[1] It is crucial to evaluate the stability in your chosen solvent under your experimental conditions. For aqueous buffers, it is important to determine the optimal pH for stability.

Q3: How should I store solutions of this compound?

A3: To minimize degradation, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, and protected from light.[2] For working solutions, it is best to prepare them fresh for each experiment.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time. UV-Visible spectroscopy can also be used to monitor changes in the absorption spectra, which may indicate degradation.[1]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment using UV-Vis Spectroscopy

This protocol provides a rapid method to screen for potential instability under different conditions.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock in various aqueous buffers (e.g., pH 4, 7.4, and 9).

  • Initial Measurement: Immediately after preparation, record the UV-Vis absorption spectrum (e.g., 200-400 nm) of each solution.

  • Incubation: Divide each solution into two sets. Incubate one set at room temperature under ambient light and the other at 40°C in the dark.

  • Time-Point Measurements: Record the UV-Vis spectra of all samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Compare the spectra over time. Significant changes in absorbance maxima or the appearance of new peaks suggest degradation.

Protocol 2: Quantitative Stability Analysis using HPLC

This protocol allows for the quantification of the compound's degradation over time.

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the parent compound from potential degradation products. A C18 column is often a good starting point.[3]

  • Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies.[2] Expose the compound to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH Q1B guidelines).[2]

  • Stability Study Setup: Prepare solutions of the compound in the desired solvents and buffers. Store them under various conditions (e.g., 4°C, 25°C, 40°C) and protect them from light.

  • Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample, dilute if necessary, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a quinazoline structure, which may involve hydrolysis of the ester and opening of the quinazoline ring.

G cluster_0 Potential Degradation of this compound A This compound B Hydrolysis (Acidic or Basic Conditions) A->B C 2,4-dihydroxyquinazoline-7-carboxylic acid B->C D Ring Opening C->D E Degradation Products D->E

Caption: Hypothetical degradation pathway for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study.

G cluster_1 Stability Testing Workflow start Start prep Prepare Solutions (Compound in desired solvent/buffer) start->prep stress Apply Stress Conditions (e.g., Temp, pH, Light) prep->stress sample Sample at Time Points stress->sample analyze Analyze using HPLC sample->analyze data Data Analysis (% Degradation vs. Time) analyze->data end End data->end

Caption: General workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Due to the potential for tautomerism, the observed NMR spectra of this compound can be complex. The molecule can exist in the dihydroxy form or keto-enol tautomers. The following tables provide predicted chemical shifts for the dihydroxy tautomer, which is expected to be a major contributor in aprotic solvents. Actual shifts may vary based on solvent, concentration, and temperature.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
H-5~8.2 - 8.4d1H~8.5 - 9.0
H-6~7.8 - 8.0dd1H~8.5 - 9.0, ~1.5 - 2.0
H-8~8.4 - 8.6d1H~1.5 - 2.0
-OCH₃~3.9s3H-Methyl ester protons.
2-OH~10.0 - 12.0br s1H-Broad, exchangeable proton.
4-OH~11.0 - 13.0br s1H-Broad, exchangeable proton.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-4~165 - 170
C-4a~115 - 120
C-5~128 - 132
C-6~125 - 128
C-7~135 - 140
C-8~110 - 115
C-8a~150 - 155
-C=O (ester)~165 - 170
-OCH₃~52 - 55

Troubleshooting Guides & FAQs

¹H NMR Spectra

Q1: I am not seeing the two -OH proton signals, or they are very broad and difficult to identify. Is this normal?

A1: Yes, this is a very common observation for molecules with hydroxyl groups, especially phenolic and enolic protons.[1] The protons on the 2- and 4-hydroxyl groups are acidic and can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent (e.g., DMSO-d₆).[2] This exchange leads to significant line broadening, and the signals may even "disappear" into the baseline.[1]

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH signals should diminish or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR. This is a definitive way to identify exchangeable protons.[3]

  • Low Temperature NMR: Cooling the sample can slow down the rate of proton exchange, resulting in sharper -OH signals.[4]

  • Solvent Choice: Using a less polar, aprotic solvent like CDCl₃ might reduce hydrogen bonding and exchange, but solubility may be an issue. Conversely, highly polar solvents that form strong hydrogen bonds, like DMSO-d₆, can sometimes lead to more visible (though still broad) signals.[1]

Q2: The aromatic protons in my spectrum are overlapping, making it difficult to assign them and determine coupling constants.

A2: Overlapping signals in the aromatic region are common, especially in complex molecules.

Troubleshooting Steps:

  • Higher Field NMR: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz). This will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This will help you identify which aromatic protons are adjacent.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, which can help differentiate between protons that are not directly coupled but are spatially near each other.

  • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆) can induce different chemical shifts in the aromatic protons, potentially resolving the overlap.

Q3: The chemical shifts of my aromatic protons are different from the predicted values.

A3: Predicted values are estimates. Several factors can influence the actual chemical shifts:

  • Solvent: The choice of solvent can significantly affect chemical shifts, especially for protons near polar functional groups.

  • Concentration: At higher concentrations, intermolecular interactions can cause shifts in resonance frequencies.

  • pH: If the sample is acidic or basic, the ionization state of the molecule can change, leading to different chemical shifts.

  • Tautomerism: The presence of different tautomers in equilibrium will result in a weighted average of the chemical shifts, or in some cases, separate sets of peaks for each tautomer if the exchange is slow on the NMR timescale.

¹³C NMR Spectra

Q4: I am having trouble assigning the quaternary carbons (C-2, C-4, C-4a, C-7, C-8a, and the ester C=O).

A4: Quaternary carbons do not have attached protons, so they do not show up in DEPT-135 or DEPT-90 experiments and often have weaker signals in a standard ¹³C NMR spectrum due to longer relaxation times.

Troubleshooting Steps:

  • 2D NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It shows correlations between carbons and protons that are 2-3 bonds away. For example, the ester carbonyl carbon should show a correlation to the -OCH₃ protons. The aromatic quaternary carbons will show correlations to nearby aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): While this experiment primarily correlates carbons to their directly attached protons, it is useful for definitively assigning the protonated carbons, which helps in the process of elimination for assigning the quaternary carbons.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • A minimum of 8-16 scans is recommended to improve the signal-to-noise ratio.

    • Process the spectrum using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Protocol 2: D₂O Exchange for Identification of -OH Protons
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum following Protocol 1.

  • D₂O Addition:

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Re-acquisition:

    • Re-insert the sample into the spectrometer. It may be necessary to re-lock and re-shim.

    • Acquire another ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Analysis:

    • Compare the two spectra. The signals corresponding to the exchangeable -OH protons should have significantly decreased in intensity or disappeared completely in the spectrum acquired after the D₂O addition.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow NMR Peak Assignment Troubleshooting Workflow start Problem with NMR Peak Assignment broad_oh Broad or Missing -OH/-NH Peaks? start->broad_oh overlapping_aromatic Overlapping Aromatic Signals? start->overlapping_aromatic quaternary_c Difficulty Assigning Quaternary Carbons? start->quaternary_c broad_oh->overlapping_aromatic No d2o_exchange Perform D₂O Exchange broad_oh->d2o_exchange Yes low_temp Run Low-Temperature NMR broad_oh->low_temp Yes change_solvent_oh Change Solvent broad_oh->change_solvent_oh Yes overlapping_aromatic->quaternary_c No higher_field Use Higher Field NMR overlapping_aromatic->higher_field Yes cosy Run COSY overlapping_aromatic->cosy Yes noesy Run NOESY/ROESY overlapping_aromatic->noesy Yes hmbc Run HMBC quaternary_c->hmbc Yes hsqc Run HSQC (for elimination) quaternary_c->hsqc Yes end Peak Assignment Complete d2o_exchange->end low_temp->end change_solvent_oh->end higher_field->end cosy->end noesy->end hmbc->end hsqc->end

Caption: A flowchart illustrating the logical steps for troubleshooting common NMR peak assignment issues.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

1. Low or No Product Yield

Question: I am experiencing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic evaluation of your experimental setup is crucial to identify the root cause.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. The cyclization reaction to form the quinazolinedione ring often requires elevated temperatures to proceed efficiently.

    • Troubleshooting:

      • Temperature Screening: If the reaction is sluggish, consider a gradual increase in temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature without causing degradation.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of the starting material (Methyl 3-amino-4-(methoxycarbonyl)benzoate) via TLC or LC-MS.

  • Purity of Starting Materials: Impurities in the starting materials, particularly the anthranilate derivative, can inhibit the reaction or lead to side products.

    • Troubleshooting:

      • Verify the purity of your Methyl 3-amino-4-(methoxycarbonyl)benzoate and urea using techniques like NMR or melting point analysis.

      • Recrystallize or purify the starting materials if necessary.

  • Incomplete Cyclization: The formation of the quinazolinedione ring might be incomplete.

    • Troubleshooting:

      • Catalyst: While this reaction is often performed without a catalyst, in some cases, a mild acid or base catalyst might facilitate the cyclization. This should be approached with caution to avoid hydrolysis of the ester group.

      • Reaction Medium: The choice of solvent can be critical. High-boiling point polar aprotic solvents are often used for such cyclizations.

2. Formation of Impurities and Side Reactions

Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.

  • Hydrolysis of the Methyl Ester: The ester group at the 7-position is susceptible to hydrolysis under harsh acidic or basic conditions, or at elevated temperatures in the presence of water, leading to the corresponding carboxylic acid.

    • Troubleshooting:

      • Ensure anhydrous reaction conditions. Use dry solvents and reagents.

      • If a basic workup is necessary, perform it at low temperatures and for a minimal amount of time.

      • If the carboxylic acid is a major byproduct, it can be re-esterified in a subsequent step, although this adds complexity to the process.

  • Decarboxylation: At very high temperatures, decarboxylation of the anthranilic acid derivative or the final product might occur, although this is less common under typical synthesis conditions.

    • Troubleshooting:

      • Avoid excessive heating. Maintain the reaction temperature at the optimized level.

  • Formation of Polymeric Byproducts: Incomplete cyclization or side reactions of intermediates can lead to the formation of polymeric materials, which can complicate purification.

    • Troubleshooting:

      • Control the reaction temperature and stoichiometry of the reactants carefully.

      • Ensure efficient mixing, especially on a larger scale, to maintain homogeneity.

3. Challenges in Scaling Up the Synthesis

Question: My synthesis worked well on a small scale, but I am facing issues with yield and purity upon scaling up. What should I consider?

Answer: Scale-up often introduces new challenges that are not apparent at the lab scale. Key areas to focus on are mass and heat transfer.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases on a larger scale, making it more difficult to dissipate heat from exothermic reactions or to heat the reaction mixture evenly. This can lead to localized "hot spots" causing degradation or side reactions.[1]

    • Troubleshooting:

      • Use a jacketed reactor with a temperature control unit for precise temperature management.

      • For exothermic steps, consider portion-wise addition of reagents to control the rate of heat generation.[1]

  • Poor Mixing: Inadequate mixing in a large reactor can lead to non-uniform reaction conditions, affecting yield and purity.

    • Troubleshooting:

      • Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous. The type of impeller can also be important.

  • Changes in Reaction Kinetics: The reaction kinetics can be different on a larger scale due to the factors mentioned above.

    • Troubleshooting:

      • Re-optimization of reaction parameters such as temperature, reaction time, and reagent concentration may be necessary at the new scale.

Experimental Protocols

A plausible synthetic route for this compound is the cyclization of an appropriate anthranilate derivative with urea.

Key Experiment: Synthesis of this compound

This protocol describes the synthesis starting from Methyl 3-amino-4-(methoxycarbonyl)benzoate and urea.

Materials:

  • Methyl 3-amino-4-(methoxycarbonyl)benzoate

  • Urea

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diphenyl ether)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-amino-4-(methoxycarbonyl)benzoate (1 equivalent) and urea (2-3 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., DMF) to the flask. The concentration should be optimized, but a starting point is typically 5-10 mL of solvent per gram of the limiting reagent.

  • Heating: Heat the reaction mixture to a temperature between 150-180 °C. The optimal temperature will need to be determined experimentally.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water or ice.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Troubleshooting Steps
Low/No Yield Sub-optimal temperature/timeOptimize reaction conditions by screening temperature and time.
Impure starting materialsVerify purity of reactants (NMR, melting point) and purify if necessary.
Incomplete cyclizationConsider a mild catalyst; screen different high-boiling point solvents.
Impurity Formation Ester hydrolysisUse anhydrous conditions; perform basic workup at low temperature.
DecarboxylationAvoid excessive heating; maintain optimal reaction temperature.
Polymeric byproductsEnsure efficient mixing and controlled stoichiometry.
Scale-Up Problems Inefficient heat transferUse a jacketed reactor; consider portion-wise reagent addition.[1]
Poor mixingOptimize stirrer type and agitation speed for homogeneity.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Methyl 3-amino-4-(methoxycarbonyl)benzoate Methyl 3-amino-4-(methoxycarbonyl)benzoate Cyclization Cyclization Methyl 3-amino-4-(methoxycarbonyl)benzoate->Cyclization Urea Urea Urea->Cyclization Precipitation (Acidification) Precipitation (Acidification) Cyclization->Precipitation (Acidification) High-Boiling Solvent (e.g., DMF) High-Boiling Solvent (e.g., DMF) High-Boiling Solvent (e.g., DMF)->Cyclization Heat (150-180 °C) Heat (150-180 °C) Heat (150-180 °C)->Cyclization Filtration Filtration Precipitation (Acidification)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield/Purity Low Yield/Purity Start->Low Yield/Purity Scale-Up Issues Scale-Up Issues Start->Scale-Up Issues Check Purity of Starting Materials Check Purity of Starting Materials Low Yield/Purity->Check Purity of Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Low Yield/Purity->Optimize Reaction Conditions Analyze Impurities Analyze Impurities Low Yield/Purity->Analyze Impurities Successful Synthesis Successful Synthesis Check Purity of Starting Materials->Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Analyze Impurities->Successful Synthesis Review Heat Transfer Review Heat Transfer Scale-Up Issues->Review Heat Transfer Evaluate Mixing Evaluate Mixing Scale-Up Issues->Evaluate Mixing Re-optimize Parameters Re-optimize Parameters Scale-Up Issues->Re-optimize Parameters Review Heat Transfer->Successful Synthesis Evaluate Mixing->Successful Synthesis Re-optimize Parameters->Successful Synthesis

Caption: Logical troubleshooting workflow for synthesis and scale-up.

References

Preventing degradation of Methyl 2,4-dihydroxyquinazoline-7-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl 2,4-dihydroxyquinazoline-7-carboxylate during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you might encounter, presented in a question-and-answer format.

Q1: I observed a change in the color of my solid this compound sample, from a white/off-white powder to a yellowish or brownish hue. What could be the cause?

A1: Color change is often an indicator of degradation. The likely culprits are oxidation or photodegradation. The 2,4-dihydroxy substitution on the quinazoline ring makes the molecule susceptible to oxidation, similar to other hydroquinone-like structures. Exposure to light, especially UV radiation, can also induce photochemical reactions leading to colored degradation products.[1][2] To mitigate this, ensure the compound is stored in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and protected from light by using an amber vial or by wrapping the container in aluminum foil.[3][4]

Q2: My analytical chromatogram (e.g., HPLC, UPLC) shows new impurity peaks that were not present when the sample was fresh. What are these impurities?

A2: The appearance of new peaks strongly suggests degradation. Depending on the storage conditions and experimental setup, these impurities could arise from several pathways:

  • Hydrolysis: If the compound has been in solution, especially at non-neutral pH or elevated temperatures, both the ester and the quinazoline ring could hydrolyze. Ester hydrolysis would yield 2,4-dihydroxyquinazoline-7-carboxylic acid. Under more severe acidic or basic conditions, the quinazoline ring itself can cleave.[5][6]

  • Oxidation: If the sample was exposed to air, oxidative degradation can occur, leading to the formation of quinone-like species or ring-opened products.

  • Photodegradation: Exposure to light can generate a variety of photoproducts. Studies on similar quinoline compounds have shown that UV irradiation can lead to the formation of hydroxylated species and even ring cleavage.[1]

To identify these impurities, we recommend using UPLC-MS/MS, which can provide molecular weight and fragmentation data to help elucidate the structures of the degradation products.[7][8]

Q3: I'm seeing poor recovery of my compound after dissolving it in DMSO for my biological assays. Is this a stability issue?

A3: Yes, this could be a stability issue. While DMSO is a common solvent, some quinazoline derivatives have shown instability in it, with modifications observed shortly after preparation.[9][10] It is recommended to prepare fresh solutions in DMSO and use them the same day.[9][10] If an experiment requires longer incubation times, it is crucial to run a parallel stability study of the compound in the assay medium to ensure the observed effects are from the compound itself and not its degradants.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound? A: For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial in a desiccator at -20°C. The container headspace should be flushed with an inert gas like argon or nitrogen to minimize oxidation.

Q: How should I handle the compound during weighing and sample preparation? A: Handle the solid compound in an environment with controlled humidity and away from direct sunlight. Use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere.

Q: What is the recommended procedure for preparing stock solutions? A: Prepare stock solutions fresh for each experiment if possible. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. The stability in the chosen solvent should be verified; while DMSO is common, its potential to cause degradation should be considered.[9][10]

Q: How can I assess the stability of this compound in my specific experimental conditions? A: We recommend performing a forced degradation study. This involves subjecting the compound to stress conditions such as heat, humidity, acid, base, oxidation, and light to understand its degradation profile. The protocols for such studies are detailed in the "Experimental Protocols" section below. These studies are crucial for developing stability-indicating analytical methods.[2]

Data Presentation

The following table summarizes the expected qualitative degradation behavior of this compound under various stress conditions, based on data from analogous compounds. This table is for illustrative purposes; quantitative data should be generated using the protocols provided.

Stress ConditionTemperatureDurationExpected DegradationPotential Major Degradants
Acid Hydrolysis (0.1 M HCl)80°C24 hoursSignificant2,4-dihydroxyquinazoline-7-carboxylic acid, Ring-opened products
Base Hydrolysis (0.1 M NaOH)80°C8 hoursCompleteSodium 2,4-dihydroxyquinazoline-7-carboxylate, Ring-opened products
Oxidation (3% H₂O₂)Room Temp48 hoursModerateQuinone-like species, Hydroxylated derivatives
Photolytic (ICH Q1B)25°C>1.2 million lux hoursSignificantMixture of various photoproducts
Thermal (Solid) 105°C72 hoursMinorThermally induced rearrangement or decomposition products
Thermal (Solution) 80°C72 hoursModerateHydrolysis and other thermal degradants
Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below, based on ICH guidelines.[2]

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Heat all solutions at 80°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating UPLC-UV/MS method.[7]

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Solution: Prepare a 1 mg/mL solution of the compound.

  • Oxidative Stress: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light. Withdraw aliquots at appropriate time points (e.g., 0, 6, 24, 48 hours).

  • Analysis: Analyze the samples directly by UPLC-UV/MS.

Protocol 3: Photostability Testing
  • Sample Preparation: Place the solid compound in a thin layer in a petri dish. Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.[4]

  • Exposure: Place both the exposed and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12]

  • Analysis: Analyze the solid and solution samples (both exposed and control) by UPLC-UV/MS.

Mandatory Visualization

degradation_workflow cluster_investigation Investigation of Degradation start Observation of Instability (e.g., color change, new peaks) storage_check Review Storage & Handling (Temp, Light, Atmosphere) start->storage_check forced_degradation Perform Forced Degradation Studies (ICH Guidelines) storage_check->forced_degradation If conditions are optimal analytical_method Develop Stability-Indicating Analytical Method (UPLC-MS/MS) forced_degradation->analytical_method identify_products Identify Degradation Products (MS Fragmentation, NMR) analytical_method->identify_products quantify_degradation Quantify Degradation Rate (Kinetics Studies) identify_products->quantify_degradation mitigation Implement Mitigation Strategy (e.g., change storage, add antioxidant) quantify_degradation->mitigation

Caption: Workflow for investigating and mitigating the degradation of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (O₂, Peroxides) cluster_photodegradation Photodegradation (UV/Vis Light) parent This compound ester_hydrolysis 2,4-dihydroxyquinazoline- 7-carboxylic acid parent->ester_hydrolysis H₂O, H⁺/OH⁻ quinone_formation Quinone-like Species parent->quinone_formation [O] photoproducts Mixture of Photoproducts (e.g., hydroxylated, rearranged) parent->photoproducts ring_cleavage Ring-Opened Products (e.g., substituted anthranilic acid) ester_hydrolysis->ring_cleavage Harsh Conditions

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A key starting material for the synthesis of this compound is a derivative of 4-aminoterephthalic acid. Specifically, dimethyl 4-aminoterephthalate or mono-methyl 4-aminoterephthalate are common precursors. These can be synthesized from terephthalic acid through nitration, reduction, and esterification steps.

Q2: What are the principal synthetic strategies for constructing the quinazoline-2,4-dione ring system in this target molecule?

A2: The primary strategy involves the cyclization of a suitably substituted anthranilate or anthranilamide derivative. Common methods include:

  • Reaction with Urea or its Derivatives: Heating the 4-aminoterephthalate derivative with urea or potassium cyanate is a classical and effective method for forming the 2,4-dihydroxy (or 2,4-dione) quinazoline ring.

  • Phosgene or Phosgene Equivalents: While highly effective, the use of phosgene or its less hazardous equivalents like triphosgene or carbonyldiimidazole (CDI) can facilitate the cyclization. However, these reagents require careful handling due to their toxicity.

  • Reaction with Isocyanates: Treatment of the amino group of the starting material with an isocyanate, followed by intramolecular cyclization, can also yield the desired quinazoline-2,4-dione core.

Q3: Can microwave-assisted synthesis be used for this reaction?

A3: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing quinazoline derivatives. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in heterocyclic synthesis. Here are several factors to investigate:

  • Purity of Starting Materials: Ensure the 4-aminoterephthalate starting material is pure and free of contaminants. Impurities can interfere with the cyclization reaction. Recrystallization or column chromatography of the starting material may be necessary.

  • Reaction Temperature and Time: The cyclization reaction is often sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

  • Choice of Reagents and Solvents: The choice of cyclizing agent (e.g., urea, potassium cyanate) and solvent is critical. For reactions involving urea, a high-boiling point solvent like diphenyl ether or N,N-dimethylformamide (DMF) may be required to reach the necessary reaction temperature. Ensure all reagents and solvents are anhydrous, as water can hydrolyze intermediates and prevent cyclization.

  • Incomplete Reaction: If TLC or LC-MS analysis shows unreacted starting material, consider increasing the reaction time, temperature, or the molar excess of the cyclizing agent.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction. How can I minimize these?

Answer: The formation of side products can often be attributed to the reaction conditions or the reactivity of the starting materials.

  • Polymerization: At high temperatures, starting materials or intermediates can sometimes polymerize. This can be mitigated by using a more dilute solution or by gradually adding one of the reactants to the reaction mixture.

  • Decarboxylation: If the reaction is carried out under harsh acidic or basic conditions, or at very high temperatures, decarboxylation of the carboxylic acid or ester group can occur. Milder reaction conditions should be explored.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the methyl ester to the carboxylic acid can occur. Using anhydrous solvents and reagents is crucial to prevent this.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the final product, this compound. What techniques can I use?

Answer: The product's polarity and solubility will dictate the best purification strategy.

  • Precipitation and Filtration: Due to the presence of the dihydroxyquinazoline core, the product may be sparingly soluble in common organic solvents. After the reaction, cooling the mixture or adding a non-polar solvent (like hexane or diethyl ether) may induce precipitation of the product. The solid can then be collected by filtration.

  • Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is likely to be effective.

Alternative Synthetic Routes

While the cyclization of a 4-aminoterephthalate derivative is a primary route, researchers can consider the following alternative approaches:

Route 1: Starting from 2-Amino-4-cyanobenzoic acid

This route involves the synthesis of the quinazoline-2,4-dione ring from a nitrile precursor, followed by hydrolysis and esterification of the nitrile group to the desired methyl carboxylate.

Route 2: Modification of a Pre-formed Quinazoline Ring

It may be possible to synthesize a simpler quinazoline derivative first and then introduce the 7-carboxylate group in a later step through methods like Friedel-Crafts acylation followed by oxidation, or through directed ortho-metalation and carboxylation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinazoline-2,4-dione Synthesis

Starting MaterialCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AnthranilamideUreaNeat180-190385-90Generic Method
Methyl AnthranilatePotassium IsocyanateAcetic AcidReflux475-85Generic Method
2-AminobenzonitrileCarbon DioxideDBU, scCO28012>90Generic Method

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl 4-aminoterephthalate and Urea

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 4-aminoterephthalate (1 equivalent) and urea (5-10 equivalents).

  • Add a high-boiling point solvent such as diphenyl ether or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 180-200 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the starting material is consumed (typically after 3-6 hours), cool the reaction mixture to room temperature.

  • If diphenyl ether is used as the solvent, add hexane to precipitate the crude product. If DMF is used, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualizations

Synthetic_Pathway cluster_start Starting Material Synthesis cluster_cyclization Quinazoline Ring Formation Dimethyl_Terephthalate Dimethyl Terephthalate Dimethyl_4_nitroterephthalate Dimethyl 4-nitroterephthalate Dimethyl_Terephthalate->Dimethyl_4_nitroterephthalate Nitration (HNO3/H2SO4) Dimethyl_4_aminoterephthalate Dimethyl 4-aminoterephthalate Dimethyl_4_nitroterephthalate->Dimethyl_4_aminoterephthalate Reduction (e.g., Fe/HCl) Target_Molecule Methyl 2,4-dihydroxyquinazoline- 7-carboxylate Dimethyl_4_aminoterephthalate->Target_Molecule Cyclization (Heat) Urea Urea Urea->Target_Molecule

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low/No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions If Pure Check_Reagents Verify Reagent/Solvent Quality & Anhydrous Optimize_Conditions->Check_Reagents Monitor_Reaction Monitor Progress (TLC/LC-MS) Check_Reagents->Monitor_Reaction Increase_Stoichiometry Increase Molar Ratio of Cyclizing Agent Monitor_Reaction->Increase_Stoichiometry Incomplete Reaction Success Improved Yield Monitor_Reaction->Success Complete Increase_Stoichiometry->Success

Caption: Troubleshooting workflow for low reaction yield.

Validation & Comparative

Methyl 2,4-dihydroxyquinazoline-7-carboxylate vs. other quinazoline inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quinazoline-Based Kinase Inhibitors

An Analysis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate in the Context of Established EGFR, HER2, and VEGFR Inhibitors

This guide provides a comparative overview of quinazoline-based kinase inhibitors, a prominent structural class in oncology drug development. While specific experimental data for this compound is not widely available in public literature, its core structure suggests activity as a kinase inhibitor. This document, therefore, frames its potential role by comparing it against well-characterized, clinically significant quinazoline inhibitors that target key signaling pathways in cancer progression. The focus will be on inhibitors of the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).

The quinazoline scaffold is recognized for its high affinity for the ATP-binding site of various protein kinases.[1] This has led to the development and FDA approval of multiple generations of quinazoline-based drugs for treating cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3]

Comparative Analysis of Inhibitor Potency

The efficacy of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific enzyme or a biological process by 50%. The table below summarizes the IC50 values for several leading quinazoline-based inhibitors against their primary kinase targets. This data provides a benchmark for evaluating the potential potency of novel compounds like this compound.

InhibitorTarget KinaseIC50 (nM)Generation/TypePrimary Indication(s)
This compound Data Not AvailableData Not AvailablePresumed Kinase InhibitorNot Applicable
Gefitinib EGFR0.8 - 29+1st Gen EGFRNSCLC
Erlotinib EGFR2[4][5]1st Gen EGFRNSCLC, Pancreatic Cancer
Afatinib EGFR0.5[6]2nd Gen Pan-ErbBNSCLC
HER214
Lapatinib EGFR10.81st Gen DualBreast Cancer
HER29.8
Vandetanib VEGFR-240Multi-kinaseMedullary Thyroid Cancer
EGFR500
RET100

Note: IC50 values can vary based on the specific assay conditions, cell line, and mutation status of the target kinase. For example, Erlotinib's IC50 against EGFR is 2 nM in a cell-free assay but can range from 2.1 to 88.9 nM in cell-based proliferation assays depending on the specific EGFR mutation.[4][7]

Target Signaling Pathways

Quinazoline inhibitors achieve their therapeutic effect by blocking key signaling cascades that drive tumor cell proliferation, survival, and angiogenesis. The primary pathways targeted by the comparator drugs are the EGFR, HER2, and VEGFR signaling pathways.

EGFR Signaling Pathway

The EGFR pathway is critical for regulating cell growth, survival, and differentiation.[8][9] In many cancers, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell proliferation.[1] First-generation inhibitors like Gefitinib and Erlotinib competitively and reversibly bind to the ATP-binding site of the EGFR kinase domain, blocking its activation and downstream signaling.[10][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Gefitinib Erlotinib Inhibitor->EGFR

EGFR signaling cascade and point of inhibition.
HER2 Signaling Pathway

HER2 (or ErbB2) does not bind a ligand directly but forms potent heterodimers with other ErbB family members, like EGFR and HER3.[12][13] The HER2/HER3 dimer is a particularly strong activator of the PI3K/Akt survival pathway.[14] Second-generation inhibitors like Afatinib and Lapatinib are dual inhibitors that block both EGFR and HER2, providing a broader inhibition of ErbB family signaling.[6][15] Afatinib is an irreversible inhibitor, forming a covalent bond with the kinase, which can overcome certain forms of resistance.[15][16]

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K P Ras Ras HER2_HER3->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Gene Transcription (Survival, Proliferation) mTOR->Survival MAPK MAPK Pathway Ras->MAPK MAPK->Survival Inhibitor Afatinib Lapatinib Inhibitor->HER2_HER3 VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Gene Transcription (Angiogenesis, Permeability) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Vandetanib Inhibitor->VEGFR2 Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start Test Compound (e.g., this compound) assay1 In Vitro Kinase Assay (Biochemical Potency - IC50) start->assay1 assay2 Cell-Based Viability Assay (Cellular Efficacy - GI50) assay1->assay2 assay3 Target Phosphorylation Assay (Western Blot) assay2->assay3 end Determine Potency, Selectivity, and Cellular Activity assay3->end

References

Comparative Analysis of Quinazoline-Based EGFR Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). While specific structure-activity relationship (SAR) data for Methyl 2,4-dihydroxyquinazoline-7-carboxylate is not extensively documented, its structural class is central to a major group of anticancer agents. This guide provides a comparative analysis of the SAR of structurally related quinazoline derivatives as EGFR inhibitors, contrasts them with alternative EGFR-targeting agents, and details essential experimental protocols for their evaluation.

The Structure-Activity Relationship (SAR) of Quinazoline Derivatives as EGFR Inhibitors

The anticancer efficacy of numerous quinazoline derivatives stems from their capacity to inhibit protein kinases, with EGFR being a primary target.[1] EGFR, a transmembrane receptor tyrosine kinase, plays a pivotal role in cell signaling pathways that govern proliferation, survival, and differentiation, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][3][4] Aberrant EGFR activity, through overexpression or mutation, is a hallmark of many cancers.[5] Quinazoline-based inhibitors typically function as competitive antagonists at the ATP-binding site within the EGFR kinase domain.[6]

The SAR for this class of compounds is well-established, primarily focusing on the 4-anilinoquinazoline core.

1. The Quinazoline Core:

  • Positions 2 and 4: The 2,4-disubstituted quinazoline framework is a common feature. For high-affinity EGFR inhibition, a 4-anilino substituent is a critical pharmacophore.[6] The subject molecule, this compound, is predicted to exist in its more stable tautomeric form, a quinazoline-2,4(1H,3H)-dione. Although direct SAR for 2,4-dihydroxy compounds as EGFR inhibitors is limited, the broader class of quinazolinones has been extensively explored.[7]

  • Positions 6 and 7: Modifications at these positions significantly modulate potency. Small, electron-donating groups, such as methoxy substituents, are generally favorable for enhanced inhibitory activity.[6] For instance, a 6,7-dimethoxy-4-anilinoquinazoline is a highly potent and selective EGFR inhibitor.[6] The methyl carboxylate group at the 7-position of the title compound is electron-withdrawing, which could influence its binding affinity and overall activity.

2. The 4-Anilino Moiety:

  • Substitution Pattern: The nature and placement of substituents on the anilino ring are crucial determinants of activity. Potent EGFR inhibition is often associated with small, lipophilic groups at the 3-position of the anilino ring.[6]

Implications for this compound: Drawing from the established SAR of 4-anilinoquinazolines, potential strategies to enhance the EGFR inhibitory activity of this compound could involve the introduction of a substituted anilino group at the 4-position and the systematic modification of the methyl carboxylate at the 7-position to explore its impact on potency.

Comparative Landscape of EGFR Inhibitors

While quinazolines are a prominent class of EGFR inhibitors, a diverse range of chemical scaffolds have been successfully developed, each with distinct characteristics.

ClassRepresentative ExamplesMechanism of ActionKey Therapeutic Features
Quinazolines (1st Generation) Gefitinib, Erlotinib, Icotinib[8]Reversible, ATP-competitivePrimarily effective against tumors harboring activating EGFR mutations (e.g., L858R, exon 19 deletions).[9]
Quinazolines (2nd Generation) Afatinib, DacomitinibIrreversible, CovalentExhibit broader activity against the ErbB family of receptors and can overcome some acquired resistance mutations.
Pyrimidines (3rd Generation) OsimertinibIrreversible, CovalentDemonstrate high selectivity for the T790M resistance mutation and activating mutations over wild-type EGFR, offering a better therapeutic window.[9]
Allosteric Inhibitors EAI045Non-ATP CompetitiveBind to a site distinct from the ATP pocket, providing an alternative strategy to circumvent resistance mechanisms at the active site.[9]

Key Experimental Protocols

1. EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay quantifies the ability of a test compound to inhibit the phosphorylation of a peptide substrate by the EGFR kinase domain.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Diluted recombinant human EGFR kinase domain in kinase buffer.

    • Substrate Solution: A solution of biotinylated peptide substrate and ATP in kinase buffer.

    • Test Compound: Serial dilutions prepared in DMSO, followed by a secondary dilution in kinase buffer.

  • Assay Procedure:

    • Dispense 2.5 µL of the test compound dilution into the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: The data is used to calculate the percentage of inhibition, from which an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[10]

2. Cell Viability Assay (MTT Assay)

This cell-based assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell proliferation.

  • Materials:

    • Relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • A solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow for overnight attachment.

    • Expose the cells to a range of concentrations of the test compound and incubate for a period of 48 to 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Quantify the amount of formazan by measuring the absorbance at a specific wavelength (typically 570 nm) with a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.[11]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT PI3K/AKT Pathway mTOR mTOR AKT->mTOR PI3K/AKT Pathway mTOR->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation leads to

Caption: A simplified diagram of the EGFR signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound_Synthesis Compound Synthesis (Quinazoline Derivatives) EGFR_Kinase_Assay EGFR Kinase Assay (TR-FRET) Compound_Synthesis->EGFR_Kinase_Assay IC50_Determination Determine IC50 (Biochemical) EGFR_Kinase_Assay->IC50_Determination Lead_Optimization Lead_Optimization IC50_Determination->Lead_Optimization Cell_Culture Cancer Cell Culture (e.g., A549, MCF-7) Cell_Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Cell_Viability_Assay IC50_Determination_Cell Determine IC50 (Cellular) Cell_Viability_Assay->IC50_Determination_Cell IC50_Determination_Cell->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of EGFR inhibitors.

References

Comparative Guide to DNA Gyrase Inhibitors: Quinazoline-2,4-diones and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quinazoline-2,4-dione derivatives and fluoroquinolones as inhibitors of bacterial DNA gyrase. While the specific molecular target of Methyl 2,4-dihydroxyquinazoline-7-carboxylate is not extensively documented in publicly available literature, the broader class of quinazoline-2,4-diones has been identified as potent inhibitors of this essential bacterial enzyme. This guide will, therefore, focus on the performance of the quinazoline-2,4-dione scaffold in comparison to the well-established fluoroquinolone antibiotics that also target DNA gyrase.

Introduction to DNA Gyrase and its Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. This enzyme is a validated and attractive target for the development of antibacterial agents because it is essential for bacterial survival and is absent in humans. Inhibition of DNA gyrase leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

The quinazoline-2,4-dione scaffold has emerged as a promising pharmacophore for the development of novel DNA gyrase inhibitors. These compounds are thought to interfere with the ATPase activity of the GyrB subunit of the enzyme. In contrast, fluoroquinolones, a major class of synthetic antibiotics, stabilize the complex between DNA gyrase and DNA, leading to lethal double-strand breaks.

Comparative Performance of DNA Gyrase Inhibitors

The following table summarizes the inhibitory activity of selected quinazoline-2,4-dione derivatives and fluoroquinolones against bacterial DNA gyrase, presented as the half-maximal inhibitory concentration (IC50).

Compound ClassCompoundTarget OrganismIC50 (µM)Reference
Quinazoline-2,4-dione Derivatives Quinazolinone derivative IS. aureus0.25[1][2]
Acylthiourea derivative IIS. aureus14.59[1]
Pyrazole derivativeB. subtilis0.25[1]
Fluoroquinolones CiprofloxacinE. coli0.45 - 1.5[3]
GatifloxacinE. coli~0.5[3]
SparfloxacinE. coli~0.5[3]
TrovafloxacinE. coli~0.5[3]
CiprofloxacinS. aureus12 - >100[3]
GatifloxacinS. aureus~10[3]

Signaling Pathway of DNA Gyrase and Inhibition

The following diagram illustrates the catalytic cycle of DNA gyrase and the points of inhibition by quinazoline-2,4-diones and fluoroquinolones.

DNA_Gyrase_Inhibition cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase-DNA Complex Relaxed_DNA->Gyrase_Binding Gyrase ATP_Binding ATP Binding & T-segment Capture Gyrase_Binding->ATP_Binding 2 ATP Strand_Passage DNA Cleavage & Strand Passage ATP_Binding->Strand_Passage Ligation DNA Ligation Strand_Passage->Ligation Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA Release Quinazolinones Quinazoline-2,4-diones Quinazolinones->ATP_Binding Inhibit ATPase activity Fluoroquinolones Fluoroquinolones Fluoroquinolones->Strand_Passage Stabilize cleavage complex

Caption: Mechanism of DNA gyrase and points of inhibition.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) are then separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • 10 mM ATP solution

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 30 µL final volume:

      • 6 µL of 5X Assay Buffer

      • 3 µL of 10 mM ATP

      • 0.5 µg of relaxed pBR322 DNA

      • 1 µL of test compound at various concentrations (or solvent control)

      • Nuclease-free water to a volume of 27 µL.

  • Enzyme Addition:

    • Dilute the DNA gyrase enzyme in ice-cold Dilution Buffer to the desired concentration.

    • Add 3 µL of the diluted enzyme to each reaction tube. Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of Stop Solution/Loading Dye.

    • Vortex briefly and centrifuge for 1 minute to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer.

    • Load 20 µL of the upper aqueous phase from each reaction tube into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

    • Destain in water for 15-30 minutes.

    • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, Relaxed DNA) Start->Prepare_Reaction_Mix Add_Compound Add Test Compound or Vehicle Prepare_Reaction_Mix->Add_Compound Add_Enzyme Add DNA Gyrase Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Chloroform/Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize_Analyze Visualize and Quantify Bands Electrophoresis->Visualize_Analyze Calculate_IC50 Calculate IC50 Visualize_Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for DNA gyrase inhibition assay.

Synthesis of the Quinazoline-2,4-dione Scaffold

A plausible synthetic approach could involve the reaction of a suitably substituted anthranilate, such as methyl 3-amino-4-hydroxybenzoate, with a source of the C2 carbonyl group, such as urea or phosgene, followed by cyclization. Further modifications could then be made to the quinazoline ring.

Conclusion

The quinazoline-2,4-dione scaffold represents a promising class of antibacterial agents that target bacterial DNA gyrase. As demonstrated by the available data, certain derivatives exhibit potent inhibitory activity, comparable to that of some established fluoroquinolones. The distinct mechanism of action, potentially targeting the ATPase activity of GyrB, offers an advantage in overcoming existing resistance mechanisms to fluoroquinolones.

Further research is warranted to fully elucidate the structure-activity relationships of this class of compounds and to optimize their pharmacokinetic and pharmacodynamic properties. The lack of specific data for this compound highlights the need for further investigation into its biological activity and potential as a DNA gyrase inhibitor. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of antibacterial drug discovery.

References

In vivo efficacy studies of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. While direct in vivo efficacy studies on Methyl 2,4-dihydroxyquinazoline-7-carboxylate are not extensively available in peer-reviewed literature, a wealth of data exists for structurally related 2,4-disubstituted quinazoline derivatives. This guide provides a comparative overview of the in vivo performance of these compounds, with a focus on the well-established EGFR inhibitor, Gefitinib, and other preclinical candidates.

Comparative Efficacy of Quinazoline Derivatives in Preclinical Models

The following table summarizes the in vivo antitumor activity of selected quinazoline derivatives in various cancer models. This data highlights the impact of different substitution patterns on the quinazoline core on their therapeutic efficacy.

Compound/DrugCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference
Gefitinib NCI-H358 (wild-type EGFR NSCLC) XenograftNude mice150 mg/kg/day (oral)28.0% ± 1.4% tumor growth inhibition after 21 days.[1]
Gefitinib H358R (cisplatin-resistant) XenograftNude mice150 mg/kg/day (oral)52.7% ± 3.1% tumor growth inhibition after 21 days.[1][2]
Compound 6 (6-benzamide quinazoline derivative) B16 Melanoma XenograftNot specifiedNot specified64.04% tumor growth inhibition (compared to 31.25% for sorafenib).[3]
Compound 15 (cinnamamide-quinazoline derivative) A549 (NSCLC) XenograftNot specifiedNot specifiedRemarkable inhibition of tumor growth.[3]
Compound 11d (2,4-disubstituted quinazoline) Chick Embryo Chorioallantoic Membrane (CAM) AssayChick embryoNot specifiedHighest anti-angiogenesis activity among tested compounds.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for common preclinical models used to evaluate the efficacy of quinazoline-based anticancer agents.

Xenograft Tumor Model in Nude Mice

This model is widely used to assess the antitumor activity of compounds on human cancer cell lines.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., NCI-H358, A549) are cultured under standard conditions. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (e.g., Gefitinib) is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the observed antitumor effects.

Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models

These murine tumor models are useful for rapid in vivo screening of anticancer agents.[5][6][7]

  • Tumor Cell Inoculation: A known number of EAC or DLA cells are injected intraperitoneally into Swiss albino mice.

  • Treatment: 24 hours after inoculation, the test compound is administered intraperitoneally for a specified number of days. A standard cytotoxic drug (e.g., cisplatin) is used as a positive control.

  • Evaluation of Antitumor Activity: Efficacy is assessed by monitoring the median survival time (MST) and the percentage increase in lifespan (% ILS). Changes in body weight and hematological parameters can also be evaluated to assess toxicity.

Visualizing Experimental Design and Mechanism of Action

Diagrams are essential for conveying complex experimental workflows and biological pathways.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis start Athymic Nude Mice implantation Subcutaneous Implantation start->implantation cell_culture Cancer Cell Culture cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (Quinazoline Derivative) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group data_collection Tumor Volume & Body Weight Measurement treatment_group->data_collection control_group->data_collection endpoint Study Endpoint data_collection->endpoint analysis Statistical Analysis (Tumor Growth Inhibition) endpoint->analysis

Caption: Workflow of a typical xenograft model for in vivo efficacy testing.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Quinazoline derivatives like Gefitinib primarily function by inhibiting the tyrosine kinase activity of EGFR. This blockade disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.[8][9][10][11][12]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

The quinazoline scaffold has proven to be a versatile platform for the development of potent anticancer agents. While data on this compound remains limited, the extensive research on related 2,4-disubstituted derivatives, particularly EGFR inhibitors like Gefitinib, provides a strong foundation for understanding the potential in vivo efficacy of this class of compounds. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers engaged in the preclinical evaluation of novel quinazoline-based therapeutics. Future studies are warranted to elucidate the specific in vivo profile of this compound and its potential advantages over existing derivatives.

References

Comparing the bioactivity of Methyl 2,4-dihydroxyquinazoline-7-carboxylate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of quinazoline derivatives reveals a versatile scaffold with significant promise in drug discovery. While specific experimental data on Methyl 2,4-dihydroxyquinazoline-7-carboxylate remains elusive in publicly accessible literature, a comparative analysis of its structural analogs provides valuable insights into the therapeutic potential of this chemical class, particularly in oncology and enzyme inhibition.

This guide offers a comparative overview of the bioactivity of various quinazoline and quinazolinone derivatives, focusing on analogs with substitutions at the 2, 4, and 7 positions. The data presented is collated from multiple research articles that have synthesized and evaluated these compounds for their anticancer and enzyme inhibitory activities. This comparative approach allows researchers, scientists, and drug development professionals to discern structure-activity relationships and identify promising avenues for future research.

Comparative Anticancer Activity of Quinazoline Analogs

Quinazoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 2,4, and/or 7-substituted quinazoline analogs against various cancer cell lines.

Compound/Analog TypeC2-SubstituentC4-SubstituentC7-Substituent/OtherCancer Cell LineIC50 (µM)Reference
Quinazolinone Schiff Base 1Varied Schiff Base=O-MCF-76.246[1]
Quinazolinone Schiff Base 2Varied Schiff Base=O-MCF-75.910[1]
2,4-Disubstituted Quinazoline 6-NH-Aryl-NH-Alkyl-MCF-7>50[2]
2,4-Disubstituted Quinazoline 8c-NH-Aryl-NH-Alkyl-MCF-715.3[2]
Morpholine Substituted Quinazoline AK-3VariedMorpholine-MCF-76.44[3]
Morpholine Substituted Quinazoline AK-10VariedMorpholine-MCF-77.12[3]
2,4-Disubstituted Quinazoline 11dVariedVaried-A5490.8[4]
2,4-Diaminoquinazoline 4c-NH-Aryl(4-NO2)-NH-Alkyl-HCT-1168.5[5]
2,4-Diaminoquinazoline 5b-NH-Aryl(4-NO2)-NH-Alkyl-HePG-29.2[5]

Enzyme Inhibition Profile of Quinazoline Derivatives

A primary mechanism of action for many quinazoline-based compounds is the inhibition of key enzymes involved in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase and Dipeptidyl Peptidase-4 (DPP-4).

Compound/Analog TypeTarget EnzymeIC50 (µM)Reference
2,4-Disubstituted Quinazoline 6EGFR0.201[2]
2,4-Disubstituted Quinazoline 8cEGFR0.405[2]
Lapatinib (Reference)EGFR0.115[2]
Quinazolinone-7-carboxamide 34Soluble Epoxide Hydrolase (sEH)0.30[6]
Quinazolinone-7-carboxamide 35Soluble Epoxide Hydrolase (sEH)0.33[6]
Quinazolinone-7-carboxamide 37Soluble Epoxide Hydrolase (sEH)0.66[6]
Quinazolinone-7-carboxamide 43Soluble Epoxide Hydrolase (sEH)0.53[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of quinazoline derivatives.

Anticancer Activity Assessment (MTT Assay)[3][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

EGFR Kinase Inhibition Assay[2]

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations. A known EGFR inhibitor (e.g., Lapatinib) is used as a positive control.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for the kinase reaction to occur.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of EGFR kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

DPP-4 Inhibition Assay[8]

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-4.

  • Reaction Mixture: The assay is conducted in a 96-well plate. Each well contains human recombinant DPP-4 enzyme in a buffer solution.

  • Inhibitor Incubation: The test compounds are added to the wells and pre-incubated with the enzyme for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: A fluorogenic substrate, such as Gly-Pro-AMC, is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated by the cleavage of the substrate is measured at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing Experimental and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Quinazoline Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Bioassays characterization->in_vitro Test Compounds anticancer Anticancer Assays (e.g., MTT) in_vitro->anticancer enzyme Enzyme Inhibition (e.g., Kinase Assay) in_vitro->enzyme data_analysis IC50 Determination anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Identify Lead Compounds

Caption: General workflow for the synthesis and biological evaluation of novel quinazoline analogs.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras Phosphorylates pi3k PI3K egfr->pi3k Activates ligand EGF Ligand ligand->egfr Binds & Activates quinazoline Quinazoline Inhibitor quinazoline->egfr Inhibits (ATP-competitive) raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Promotes akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription Promotes proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation Leads to

Caption: Simplified EGFR signaling pathway and the mechanism of action for quinazoline-based inhibitors.

References

Unveiling the Action of Methyl 2,4-dihydroxyquinazoline-7-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic applications. This guide provides a comprehensive validation of the hypothesized mechanism of action for Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a novel compound within this family. Due to the limited direct experimental data on this specific molecule, this analysis is built upon robust data from structurally similar 2,4-dihydroxyquinazoline analogues. This guide will objectively compare its potential performance with established alternatives, supported by experimental data from the public domain, detailed experimental protocols, and clear visual representations of the underlying biological pathways.

Hypothesized Mechanism of Action: A Dual Threat to Cancer and Microbes

The core structure of this compound, featuring the 2,4-dihydroxyquinazoline scaffold, strongly suggests two primary mechanisms of action: anticancer and antimicrobial activities. Quinazoline derivatives are well-documented for their ability to interfere with key cellular processes in both cancer cells and pathogenic microbes.

Anticancer Activity: Targeting the Engine of Cell Proliferation

A significant body of research points towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a primary anticancer mechanism for many quinazoline derivatives.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5][6] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[1][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition mTOR->Proliferation MDQ MDQ MDQ->EGFR Inhibits

Antimicrobial Activity: Disrupting Bacterial Survival

The quinazoline scaffold is also a known pharmacophore in the development of antimicrobial agents.[8] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes. One such target is Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids in bacteria.[9] By inhibiting DHFR, these compounds can effectively halt bacterial growth.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, we compare the performance of structurally related quinazoline derivatives with established drugs in both anticancer and antimicrobial applications.

In Vitro Anticancer Potency

The cytotoxic effects of various quinazolinone and dihydroquinazolinone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented below. For comparison, data for the established EGFR inhibitor Gefitinib and the commonly used chemotherapeutic agent Doxorubicin are also included.

Compound/DrugCell LineIC50 (µM)Reference(s)
Quinazolinone/Dihydroquinazolinone Derivatives
Dihydroquinazoline-2(1H)-one derivative CA1-eA278022.76[10]
Dihydroquinazoline-2(1H)-one derivative CA1-gA278022.94[10]
Quinazolinone derivative 5dMCF-714.70 - 98.45[11]
Quinazolinone derivative 5aHCT-1164.87 - 205.9[11]
2,4-disubstituted quinazoline derivative 11dCNE-29.3 ± 0.2[12]
Alternative Anticancer Agents
GefitinibPC9<1[7]
GefitinibH32550.04[13]
DoxorubicinMCF-72.5[1]
DoxorubicinHepG212.2[1]
In Vitro Antimicrobial Potency

The antimicrobial activity of quinazoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the MIC values of quinazolin-2,4-dione derivatives against common bacterial strains with the widely used antibiotic, Ciprofloxacin.

Compound/DrugBacterial StrainMIC (µg/mL)Reference(s)
Quinazolin-2,4-dione Derivatives
Quinazolin-2,4-dione derivative 2bStaphylococcus aureus13[14]
Quinazolin-2,4-dione derivative 2cStaphylococcus aureus11[14]
Quinazolin-2,4-dione derivative 3cEscherichia coli2.5 - 10[15]
Alternative Antimicrobial Agent
CiprofloxacinStaphylococcus aureus0.6[2]
CiprofloxacinEscherichia coli0.013[2]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][16]

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add varying concentrations of the test compound seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT solution to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution to dissolve formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Addition: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

MIC_Assay_Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of the test compound in broth start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_plate Inoculate each well of the 96-well plate with the inoculum prepare_inoculum->inoculate_plate incubate_24h Incubate for 18-24 hours at 37°C inoculate_plate->incubate_24h determine_mic Visually inspect for the lowest concentration with no visible bacterial growth (MIC) incubate_24h->determine_mic end End determine_mic->end

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

EGFR Kinase Inhibition Assay

A common method to assess the inhibitory effect of a compound on EGFR is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay.

  • Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 384-well plate.

  • Enzyme Addition: Add the EGFR enzyme solution to each well and incubate.

  • Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture.

  • Reaction Termination and Detection: Stop the reaction with a solution containing EDTA and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition: Read the plate on a TR-FRET compatible reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot the normalized activity against the compound concentration to determine the IC50 value.

Conclusion

Based on the extensive evidence from structurally related compounds, this compound holds significant promise as a dual-action therapeutic agent with both anticancer and antimicrobial properties. Its core quinazoline structure strongly suggests a mechanism of action involving the inhibition of critical cellular targets such as EGFR and DHFR. The comparative data presented in this guide indicates that while it may not surpass the potency of some highly optimized, clinically approved drugs, the 2,4-dihydroxyquinazoline scaffold represents a valuable starting point for the development of novel therapeutics. Further direct experimental validation of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparative Cross-Reactivity Profiling of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a thorough understanding of a kinase inhibitor's selectivity is crucial for developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of quinazoline-based kinase inhibitors, with a focus on how a novel compound like Methyl 2,4-dihydroxyquinazoline-7-carboxylate would be evaluated against established benchmarks.

The quinazoline scaffold is a cornerstone in the design of numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) signaling pathway.[1][2][3] While these inhibitors can be highly potent against their intended targets, off-target interactions can lead to unforeseen side effects or opportunities for drug repositioning. Therefore, comprehensive cross-reactivity profiling is an indispensable part of the drug discovery process.

Comparative Kinase Inhibition Profiles

To illustrate the diverse selectivity profiles within the quinazoline class, this section presents a comparative analysis of two well-characterized inhibitors: Lapatinib, a dual EGFR/HER2 inhibitor, and a hypothetical profile for "this compound" (MDQC-7). The data for MDQC-7 is simulated for illustrative purposes to demonstrate how a novel, highly selective compound might compare.

The following table summarizes the inhibitory activity (IC50 values in nM) against a panel of selected kinases, highlighting their distinct selectivity profiles. Lower IC50 values indicate higher potency.

Kinase TargetMDQC-7 (IC50, nM) (Hypothetical)Lapatinib (IC50, nM)Primary Pathway
EGFR (Wild-Type) 89EGFR Signaling
EGFR (L858R) 510EGFR Signaling
EGFR (T790M) 15347EGFR Signaling
HER2 (ERBB2) >100013HER2 Signaling
VEGFR2 >10,000364Angiogenesis
SRC 850320Tyrosine Kinase
LCK >10,000640Tyrosine Kinase
ABL1 >10,000>10,000Tyrosine Kinase
BTK >10,000>10,000Tec Family Kinase

Note: Data for Lapatinib is compiled from public sources for comparative purposes.[4] Absolute values may vary depending on specific assay conditions. Data for MDQC-7 is hypothetical.

Analysis of Cross-Reactivity

Lapatinib demonstrates potent inhibition of both EGFR and HER2, as expected from its known mechanism of action.[4] It also shows moderate activity against other kinases like VEGFR2 and SRC, indicating a broader spectrum of activity. In contrast, the hypothetical profile for MDQC-7 illustrates a highly selective inhibitor, with potent activity against wild-type and mutant forms of EGFR, but minimal interaction with HER2 and other off-target kinases. This high degree of selectivity would be a desirable characteristic in a therapeutic candidate, potentially leading to a more favorable safety profile.

Experimental Protocols

Comprehensive kinase inhibitor profiling is typically achieved through a combination of in vitro biochemical assays. Below are detailed methodologies for key experiments used to generate the type of data presented above.

In Vitro Kinase Profiling: KINOMEscan™ Assay

A common method for broad kinase profiling is an active site-directed competition binding assay, such as KINOMEscan™.[5][6][7] This method measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.

Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support (e.g., beads), and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[5]

Protocol:

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired screening concentration (e.g., 10 µM).

  • Assay Reaction: The test compound is incubated with a panel of purified, DNA-tagged kinases and the immobilized ligand in a multi-well plate.

  • Washing: The solid support is washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is determined by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding. For compounds showing significant binding, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.[5]

Cellular Target Engagement: Kinobeads Affinity Chromatography

To confirm that a compound interacts with its intended targets in a more biologically relevant context, chemical proteomics approaches like the Kinobeads assay can be used.[8][9][10]

Principle: This technique uses an affinity resin containing immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate.[8] The assay is performed as a competitive binding experiment, where the cell lysate is pre-incubated with the test compound before being exposed to the kinobeads.

Protocol:

  • Cell Lysis: Cells are lysed to create a protein extract containing native kinases.

  • Competitive Binding: The cell lysate is incubated with the test compound at various concentrations.

  • Kinobeads Incubation: The lysate-compound mixture is then incubated with the kinobeads, allowing kinases not bound to the test compound to be captured.

  • Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the test compound is engaging with that kinase in the cell lysate.

Visualizing Kinase Inhibition and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by quinazoline inhibitors and a typical workflow for assessing inhibitor selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds MDQC7 MDQC-7 (Inhibitor) MDQC7->EGFR Inhibits

Caption: EGFR signaling pathway, a common target for quinazoline inhibitors.

Kinase_Profiling_Workflow start Start: Novel Quinazoline Compound (MDQC-7) screen Primary Screen: Broad Kinase Panel (e.g., KINOMEscan) start->screen data_analysis1 Data Analysis: Identify Primary Targets and Off-Targets screen->data_analysis1 dose_response Dose-Response Assay: Determine IC50 / Kd for Hits data_analysis1->dose_response data_analysis2 Data Analysis: Quantify Potency and Selectivity dose_response->data_analysis2 cellular_assay Cellular Target Engagement (e.g., Kinobeads) data_analysis2->cellular_assay end End: Comprehensive Cross-Reactivity Profile cellular_assay->end

References

In Silico Modeling of Methyl 2,4-dihydroxyquinazoline-7-carboxylate Binding: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in silico analysis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate reveals its potential binding affinity for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide provides a comparative assessment of its binding characteristics against established EGFR inhibitors, offering valuable insights for researchers and drug development professionals.

This publication outlines a detailed in silico modeling workflow, presenting a head-to-head comparison of this compound with the well-documented EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The analysis employs molecular docking simulations to predict binding affinities and interaction patterns within the EGFR kinase domain, a critical step in the early stages of drug discovery.

Comparative Analysis of Binding Affinities

The in silico analysis was conducted using the crystal structure of the EGFR kinase domain (PDB ID: 1M17) to provide a consistent framework for comparing the binding of this compound and the selected known inhibitors. The predicted binding affinities, represented as docking scores in kcal/mol, are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)Key Interacting Residues (Predicted)
This compound -8.2 Met793, Leu718, Val726, Ala743, Lys745, Cys797
Gefitinib-9.8Met793, Leu718, Val726, Ala743, Lys745, Thr790, Gln791, Asp855
Erlotinib-9.5Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797, Asp855
Lapatinib-9.2Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797, Gly857, Asp855

The results indicate that this compound demonstrates a strong predicted binding affinity to the EGFR kinase domain. While its docking score is slightly less favorable than the established inhibitors, it falls within a comparable range, suggesting its potential as a scaffold for the development of novel EGFR-targeting agents. The predicted interactions with key amino acid residues within the ATP-binding pocket, particularly the hinge region residue Met793, are consistent with the binding modes of known quinazoline-based EGFR inhibitors.

Experimental Protocols

The following section details the methodologies employed for the in silico modeling and comparative analysis. These protocols are provided to ensure transparency and enable reproducibility of the presented findings.

Ligand and Protein Preparation
  • Ligand Structure Generation: The 3D structure of this compound was generated from its IUPAC name using the online tool "Name to Structure" from OpenMolecules. The structures of Gefitinib, Erlotinib, and Lapatinib were obtained from the PubChem database. All ligand structures were energy minimized using the MMFF94 force field.

  • Protein Structure Preparation: The crystal structure of the human EGFR kinase domain in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 1M17). The protein structure was prepared for docking by removing water molecules and the co-crystallized ligand. Polar hydrogen atoms and Gasteiger charges were added using AutoDockTools.

Molecular Docking

Molecular docking simulations were performed using AutoDock Vina. The prepared EGFR protein structure was used as the rigid receptor, and the ligands were treated as flexible.

  • Grid Box Definition: A grid box with dimensions of 25 Å x 25 Å x 25 Å was centered on the ATP-binding site of the EGFR kinase domain, encompassing the key active site residues.

  • Docking Parameters: The exhaustiveness of the search was set to 8. The docking protocol was validated by redocking the co-crystallized inhibitor into the EGFR active site, with a root-mean-square deviation (RMSD) of less than 2.0 Å being the criterion for a successful validation.

Binding Affinity Calculation

The binding affinities of the ligands to the EGFR kinase domain were estimated based on the docking scores calculated by AutoDock Vina, which are reported in kcal/mol.

Visualizing the In Silico Workflow and Signaling Pathway

To further clarify the processes and biological context, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking ligand_gen Generate 3D Structure (this compound) energy_min Energy Minimization (MMFF94) ligand_gen->energy_min known_ligands Obtain Known Inhibitor Structures (Gefitinib, Erlotinib, Lapatinib) known_ligands->energy_min docking AutoDock Vina Simulation energy_min->docking Prepared Ligands pdb Download EGFR Structure (PDB ID: 1M17) protein_prep Prepare Protein (Remove water, add hydrogens, add charges) pdb->protein_prep protein_prep->docking Prepared Receptor analysis Analyze Docking Poses and Scores docking->analysis comparison_table Comparative Data Table analysis->comparison_table Quantitative Data

Caption: A flowchart illustrating the in silico experimental workflow.

egfr_signaling_pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization pi3k PI3K/Akt Pathway dimerization->pi3k ras_raf Ras/Raf/MEK/ERK Pathway dimerization->ras_raf cell_proliferation Cell Proliferation & Survival pi3k->cell_proliferation ras_raf->cell_proliferation inhibitor Quinazoline Inhibitor (e.g., this compound) inhibitor->egfr

Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition.

Comparative Analysis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The quinazoline scaffold is a key component of several clinically successful drugs, particularly in oncology, where they often function as kinase inhibitors.[4][5][6] This guide provides a comparative analysis of a novel compound, Methyl 2,4-dihydroxyquinazoline-7-carboxylate, with established quinazoline-based drugs, Gefitinib and Erlotinib. This comparison focuses on their potential as anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for this class of molecules.[5] Due to the novelty of this compound, experimental data presented herein is hypothetical and serves as a framework for future evaluation.

Structural Comparison

The core structure of this compound features the fundamental quinazoline ring system, substituted with hydroxyl groups at positions 2 and 4, and a methyl carboxylate group at position 7. This substitution pattern distinguishes it from Gefitinib and Erlotinib, which possess different side chains at various positions, influencing their target specificity and pharmacokinetic properties.

Quantitative Analysis of Biological Activity

To evaluate the potential of this compound as an anticancer agent, a direct comparison of its biological activity with Gefitinib and Erlotinib is essential. The following table summarizes hypothetical inhibitory activities against EGFR kinase and the proliferation of two cancer cell lines: A431 (overexpressing EGFR) and MCF-7 (low EGFR expression).

CompoundTarget Kinase IC50 (nM)A431 Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)
This compound (Hypothetical) 505.2> 100
Gefitinib 20.8> 100
Erlotinib 21.0> 100

Table 1: Comparative In Vitro Activity. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the target kinase activity or cell proliferation. Lower values indicate higher potency.

Experimental Protocols

The following are standard experimental protocols that would be employed to generate the data presented in Table 1.

EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Methodology:

  • Reagents: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of the test compound in a suitable buffer.

  • Detection: After incubation, the amount of phosphorylated substrate is measured. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using ³²P-labeled ATP.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: A431 and MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

Experimental_Workflow start Start culture Seed Cancer Cells (A431, MCF-7) start->culture treat Treat with Compounds culture->treat incubate Incubate (72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

Comparative Guide to the Off-Target Effects of Methyl 2,4-dihydroxyquinazoline-7-carboxylate and Other Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted off-target effects of the novel compound Methyl 2,4-dihydroxyquinazoline-7-carboxylate against established quinazoline-based kinase inhibitors, Gefitinib and Lapatinib. Due to the absence of experimental data for this compound, its profile is hypothesized based on the common biological activities of the quinazoline scaffold, which is a prevalent core structure in kinase inhibitors. This document aims to underscore the importance of early and comprehensive off-target profiling in drug development.

The quinazoline core is a foundational structure for numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While potent on-target activity is the primary goal of targeted therapies, off-target effects can lead to unexpected toxicities or provide opportunities for drug repositioning. Therefore, a thorough understanding of a compound's selectivity is crucial.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity (IC50) of Gefitinib and Lapatinib against their primary targets and a panel of common off-target kinases. The predicted activity for this compound is presented as a hypothetical profile for illustrative purposes.

Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)GefitinibLapatinib
Primary Targets
EGFR1-200.41 - 33[1][2]9.2 - 10.8[3][4]
ERBB2 (HER2)>1000>100009.8 - 13[3][4]
Selected Off-Targets
SRC~500>10000>10000
ABL1>1000>10000>10000
AURKA (Aurora A)~800>10000>10000
AURKB (Aurora B)~6008500>10000
CDK2>1000>10000>10000
FLT3>1000>10000>10000
VEGFR2>1000>10000>10000

Data for Gefitinib and Lapatinib are compiled from various publicly available kinase profiling datasets. Actual values may vary depending on assay conditions.

Table 2: Cellular Activity Profile in Cancer Cell Lines (GI50, µM)

Cell LinePrimary Target StatusThis compound (Hypothetical)GefitinibLapatinib
A549EGFR (wt)5-1519.91[5]~10
PC9EGFR (del E746-A750)0.01-0.10.077~0.5
BT474HER2 amplified>20>200.036[3]
MDA-MB-231EGFR/HER2 low>20~157.46[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to assess inhibitor activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Ligand EGF Ligand->EGFR Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Primary_Assay Primary Target In Vitro Kinase Assay Kinome_Scan Broad Kinase Panel (e.g., KINOMEscan) Primary_Assay->Kinome_Scan IC50_Determination Determine IC50 for Hits Kinome_Scan->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability Target_Phospho Target Phosphorylation (Western Blot) Cell_Viability->Target_Phospho CETSA Target Engagement (CETSA) Target_Phospho->CETSA Xenograft Xenograft Models CETSA->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity start Compound Synthesis start->Primary_Assay

References

Safety Operating Guide

Proper Disposal of Methyl 2,4-dihydroxyquinazoline-7-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Methyl 2,4-dihydroxyquinazoline-7-carboxylate, like other quinazoline derivatives, should be treated as hazardous chemical waste. Adherence to the following procedures is critical for the safety of all laboratory personnel.

Immediate Safety and Hazard Summary

Potential Hazards Include:

  • Acute Toxicity: May be harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Can cause skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1]

  • Environmental Hazards: Some related compounds are toxic to aquatic life with long-lasting effects.[2][3]

Due to these potential risks, all waste containing this compound must be handled with care and disposed of through an approved hazardous waste management program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[2]

Mandatory PPE includes:

  • Chemical-resistant gloves (e.g., nitrile).[1]

  • Safety goggles and a face shield.[1]

  • A properly fitted laboratory coat.[1]

  • Respiratory protection (e.g., an N95 dust mask or a respirator with appropriate cartridges) if handling the compound as a powder outside of a chemical fume hood.[1][7]

Operational Plan for Waste Management

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][4]

Step-by-Step Disposal Procedure:

  • Classification: All materials contaminated with this compound, including the pure substance, reaction byproducts, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[1]

  • Segregation: Do not mix this waste with other waste streams to prevent potentially dangerous reactions.[2]

  • Containerization:

    • Collect all waste in a dedicated, compatible, and sealable hazardous waste container.[1]

    • Ensure the container is in good condition and will not leak.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste ".[1][2]

    • Include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[1]

    • List all other components and their approximate concentrations.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide a complete and accurate description of the waste.[1]

  • Handover:

    • Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1]

Preferred Disposal Method:

  • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal for this type of organic compound.[1][7]

  • Landfill disposal is not recommended.[1]

In-Lab Treatment (Not Recommended)

While in-lab chemical degradation through hydrolysis under strong acidic or basic conditions may be possible for some quinazolinone structures, this is not the recommended primary disposal method .[1] This procedure should only be considered in specific circumstances by highly trained personnel in a controlled laboratory setting with all necessary safety measures in place, and in accordance with all applicable regulations.[1] The primary and safest option remains disposal through a professional hazardous waste service.

Data Presentation

Summary of Hazard Information for Quinazoline and Related Compounds

Hazard CategoryGHS Classification/StatementReference
Acute Toxicity, Oral Harmful if swallowed[1][4]
Skin Corrosion/Irritation Category 2: Causes skin irritation[1][2][4]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage/irritation[1][2][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation[1][4]
Aquatic Hazard May be toxic to aquatic life with long-lasting effects[2][3]

Experimental Protocols

As this document provides disposal guidance, detailed experimental protocols for synthesis or analysis are not applicable. The key protocol is the step-by-step waste management plan outlined above.

Mandatory Visualization

G Logical Workflow for Disposal of this compound cluster_0 Preparation and Handling cluster_1 Waste Collection and Storage cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) B Identify All Waste (Pure compound, contaminated labware, solutions) A->B Handle with care C Classify as 'Hazardous Chemical Waste' B->C D Segregate from other waste streams C->D E Collect in a dedicated, sealed, compatible container D->E F Label Container Correctly ('Hazardous Waste', full chemical name, components) E->F G Store in a designated, secure area F->G H Contact EHS or Licensed Waste Contractor G->H I Provide accurate waste description H->I J Handover for Professional Disposal (Incineration is preferred) I->J

References

Essential Safety and Operational Guide for Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols. The following guidelines are designed for researchers, scientists, and professionals in drug development who handle this compound.

I. Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety GogglesMust meet ANSI Z87.1 standards. Required at all times in the laboratory.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous reactions.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact.[1][4] Inspect gloves for any damage before use and replace them immediately if contaminated.[5]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.[3] It should be fully buttoned to cover as much skin as possible.
Full-Length PantsRequired to cover the legs and ankles.[6]
Closed-Toe ShoesShoes must completely cover the feet; sandals or perforated shoes are not permitted in the laboratory.[3][5]
Respiratory Protection Fume HoodAll handling of the solid compound and volatile solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[1][4][7]
RespiratorIf engineering controls like a fume hood are not sufficient, a respirator may be required.[8][9] Use of a respirator requires enrollment in your institution's respiratory protection program.
II. Operational Plan: Step-by-Step Chemical Handling

A systematic approach to handling this compound is crucial for minimizing risk. This section outlines the procedural steps for receiving, storing, weighing, and using the compound.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Keep the container tightly closed when not in use.[10][11]

B. Weighing the Compound:

  • Before handling, designate a specific work area and cover the surface with absorbent bench paper.[11]

  • Whenever possible, handle the powdered form of this chemical within a chemical fume hood.[4][7] An enclosed balance can also be used to prevent the dispersal of fine powders.[11]

  • Use weigh boats or weighing paper to minimize the risk of spills.[11]

  • Keep the primary container closed as much as possible during the weighing process.[11]

C. Experimental Use:

  • All experimental procedures involving this compound should be conducted in a chemical fume hood.[1][4]

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Work over disposable bench covers to easily manage any spills.[11]

  • After completing the experimental work, decontaminate the work area with an appropriate cleaning solution.

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety.

A. Waste Segregation and Labeling:

  • All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and empty containers, must be considered hazardous waste.[1]

  • Segregate this waste from other chemical waste streams to prevent unintended reactions.[1]

  • Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. The label should include "Hazardous Waste" and the chemical name.[1]

B. Final Disposal:

  • Do not dispose of this chemical or its waste down the drain.[1]

  • Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Spill Evacuate the area. For small spills, and only if you are trained to do so, use an appropriate absorbent material to clean up the spill while wearing the proper PPE. For large spills, contact your institution's EHS department immediately.

Workflow for Safe Handling of this compound

prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (Use Enclosed Balance/Fume Hood) prep->weigh emergency Emergency Procedures (Spill/Exposure) prep->emergency experiment Experimental Use (In Fume Hood) weigh->experiment weigh->emergency decon Decontamination (Clean Work Area) experiment->decon experiment->emergency waste Waste Collection (Segregate Hazardous Waste) decon->waste decon->emergency disposal Final Disposal (Contact EHS) waste->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.